Olean-12-ene-3,11-diol
Description
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUHIKQRNDOKCZ-JABDUKPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on Olean-12-ene-3,11-diol: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. This compound, with its characteristic oleanane skeleton and hydroxyl groups at positions 3 and 11, has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.
Natural Sources
This compound has been identified in a select number of plant species. The primary sources reported in the literature are summarized in the table below. While the presence of this compound has been confirmed in these species, quantitative data on its abundance is limited.
| Plant Species | Family | Part(s) Used |
| Celastrus angulatus | Celastraceae | Not specified |
| Onychium japonicum | Pteridaceae | Herbs |
| Garcinia vilersiana | Clusiaceae | Bark |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific, detailed protocols for this particular compound are not extensively documented in publicly available literature, a general workflow can be constructed based on the isolation of oleanane-type triterpenoids from the identified plant genera.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and purification of this compound from plant material.
Detailed Experimental Protocols
1. Extraction from Garcinia vilersiana Bark:
While a complete, step-by-step protocol is not available, the initial extraction step has been described. The bark of Garcinia vilersiana is subjected to extraction with hexane.[1] This suggests that this compound has relatively low polarity.
-
Plant Material Preparation: The bark of Garcinia vilersiana should be air-dried and ground into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered bark is then extracted with n-hexane, likely using a Soxhlet apparatus or maceration at room temperature. This process yields a crude hexane extract containing a mixture of compounds, including this compound.
2. Chromatographic Purification (General Protocol):
Following extraction, the crude extract is subjected to chromatographic techniques to isolate the target compound. A general approach for the purification of oleanane-type triterpenoids is as follows:
-
Column Chromatography: The crude hexane extract is typically subjected to column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity is used to elute the compounds. For oleanane diols, a common solvent system would be a gradient of n-hexane and ethyl acetate.
-
The column is packed with silica gel in n-hexane.
-
The crude extract is loaded onto the column.
-
Elution is started with 100% n-hexane, and the polarity is gradually increased by adding ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized using an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Fractions containing the compound of interest (identified by its Rf value) are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity (>98%), preparative HPLC is often employed.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode.
-
The eluent is monitored with a UV detector (if the compound has a chromophore) or a refractive index detector.
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
Quantitative Data
Currently, there is a lack of published quantitative data regarding the yield and purity of this compound isolated from its natural sources. This represents a significant data gap in the scientific literature.
Potential Signaling Pathway
Preliminary evidence suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. One study has indicated a potential antilipemic effect mediated via the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress, and plays a significant role in inflammation and metabolism. The potential interaction of this compound with this pathway is a promising area for further research.
Conclusion
This compound is a naturally occurring triterpenoid with identified sources in Celastrus angulatus, Onychium japonicum, and Garcinia vilersiana. While the general principles for its isolation are understood, detailed experimental protocols and quantitative data remain scarce in the available literature. This highlights an opportunity for further research to optimize extraction and purification methods and to quantify the abundance of this compound in its natural sources. The potential link to the p38 MAPK signaling pathway provides a foundation for future investigations into its mechanism of action and therapeutic potential, particularly in the context of metabolic disorders. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its viability as a lead compound in drug development.
References
"chemical structure and stereochemistry of Olean-12-ene-3,11-diol"
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of Olean-12-ene-3,11-diol. It includes detailed experimental protocols for its isolation and summarizes key quantitative data.
Chemical Structure and Stereochemistry
This compound, also known by its synonyms 11α-Hydroxy-β-amyrin and (3β,11α)-Olean-12-ene-3,11-diol, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Its chemical structure is characterized by a five-ring system with a double bond between carbons 12 and 13, and hydroxyl groups at positions 3 and 11.
The definitive stereochemistry of the molecule has been confirmed as (3β,11α) through single-crystal X-ray diffraction analysis.[1] The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol.[2]
Key Structural Features:
-
Core Skeleton: Oleanane
-
Functional Groups: Two hydroxyl (-OH) groups, one double bond (C=C)
-
Stereochemistry: The hydroxyl group at the C-3 position is in the β-configuration (equatorial), and the hydroxyl group at the C-11 position is in the α-configuration.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | [3] |
| Molecular Weight | 442.72 g/mol | [3] |
| CAS Number | 5282-14-4 | [4] |
| Appearance | White amorphous powder | [1] |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) |
| H-3 | 3.23 (dd, J = 11.2, 4.8 Hz) |
| H-11 | 4.19 (dd, J = 10.0, 4.8 Hz) |
| H-12 | 5.30 (d, J = 4.4 Hz) |
| CH₃ | 0.78, 0.83, 0.93, 0.95, 0.99, 1.01, 1.15, 1.35 (all s) |
| Data sourced from Tian et al., 2012.[1] |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 38.7 | 16 | 26.5 |
| 2 | 27.2 | 17 | 32.6 |
| 3 | 79.0 | 18 | 49.3 |
| 4 | 38.8 | 19 | 41.7 |
| 5 | 55.2 | 20 | 31.1 |
| 6 | 18.4 | 21 | 34.8 |
| 7 | 32.6 | 22 | 37.2 |
| 8 | 41.7 | 23 | 28.1 |
| 9 | 60.5 | 24 | 15.6 |
| 10 | 37.2 | 25 | 16.8 |
| 11 | 68.9 | 26 | 18.7 |
| 12 | 128.5 | 27 | 26.0 |
| 13 | 138.8 | 28 | 28.8 |
| 14 | 44.5 | 29 | 33.3 |
| 15 | 26.0 | 30 | 23.6 |
| Data sourced from Tian et al., 2012.[1] |
Experimental Protocols
Isolation from Celastrus orbiculatus
The following protocol for the isolation of this compound is based on the methodology described by Tian et al. (2012).[1]
Workflow for Isolation:
Detailed Steps:
-
Extraction: The air-dried and powdered shells of Celastrus orbiculatus (5 kg) are extracted three times with 15 L of 95% ethanol at room temperature.[1]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.[1]
-
Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.[1]
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.[1]
-
Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography.[1]
-
Crystallization: The purified fraction is crystallized from acetone to yield pure this compound.[1]
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
This triterpenoid has demonstrated significant cytotoxicity against various human cancer cell lines, including Vero, HeLa, SNO, and MCF-7 cells.[1]
Anti-Inflammatory and Cytoprotective Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival. It can reduce the production of pro-inflammatory cytokines. Furthermore, it has been reported to protect PC12 cells from corticosterone-induced injury through the activation of the PI3K/AKT pathway and to exert an antilipemic effect via the p38MAPK pathway.
PI3K/AKT Signaling Pathway Activation:
p38 MAPK Signaling Pathway Modulation:
Conclusion
This compound is a well-characterized pentacyclic triterpenoid with defined stereochemistry. The availability of detailed isolation protocols and spectroscopic data facilitates its further investigation. Its demonstrated cytotoxic and anti-inflammatory activities, mediated through key signaling pathways, suggest its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
An In-depth Technical Guide to the Core Chemical Properties of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olean-12-ene-3,11-diol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Found in various medicinal plants, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and insights into its biological interactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the systematic IUPAC name (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol, is a triterpenoid characterized by a pentacyclic oleanane skeleton.[2] It is a white powder in its isolated form.[1] Key quantitative data for this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol | [2] |
| Synonyms | (3β,11α)-Olean-12-ene-3,11-diol; 11α-Hydroxy-β-amyrin; 3β,11α-Dihydroxyoleana-12-ene | [3][4] |
| Chemical Formula | C30H50O2 | [3][5] |
| Molecular Weight | 442.72 g/mol | [3][5] |
| CAS Number | 5282-14-4 | [3][5] |
| Appearance | White Powder | [1] |
| Melting Point | Not available | [5] |
| Boiling Point | 523.0 ± 50.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [6] |
| Natural Sources | Onychium japonicum, Celastrus angulatus, Garcinia vilersiana | [3][6] |
Spectroscopic Data
The structural elucidation of this compound and related oleanane triterpenoids relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | ~3.2 | dd | Signal for the proton on the carbon bearing the hydroxyl group in the A-ring. |
| H-11 | ~4.0-4.5 | m | Signal for the proton on the carbon bearing the second hydroxyl group. |
| H-12 | ~5.2 | t | Characteristic signal for the olefinic proton of the olean-12-ene (B1638996) skeleton. |
| Methyl Protons | ~0.7 - 1.2 | s | Multiple singlet signals corresponding to the eight methyl groups. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 | ~79.0 |
| C-11 | ~68.0 - 75.0 |
| C-12 | ~122.0 |
| C-13 | ~145.0 |
| Methyl Carbons | ~15.0 - 33.0 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]+ would be observed at m/z 442.72.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and alkene (C=C) functional groups.
Table 4: Predicted IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=C stretch (alkene) | ~1650 |
| C-O stretch (hydroxyl) | 1000-1260 |
Experimental Protocols
Isolation from Natural Sources
This compound has been isolated from several plant species, including Onychium japonicum and Garcinia vilersiana.[3][6] A general protocol for the isolation of triterpenoids from plant material is outlined below.
General Isolation Workflow
Caption: General workflow for the isolation of this compound.
Detailed Methodology (Example based on triterpenoid isolation):
-
Extraction: The dried and powdered plant material is subjected to extraction with a nonpolar solvent such as hexane to isolate lipophilic compounds, including triterpenoids.[6]
-
Fractionation: The resulting crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Purification: Fractions containing the compound of interest, as monitored by Thin Layer Chromatography (TLC), are combined. Further purification can be achieved by repeated chromatography or recrystallization to yield pure this compound.
Chemical Synthesis
A plausible synthetic route to this compound can be envisioned starting from the more readily available oleanolic acid.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway to this compound.
Signaling Pathway Interactions
Preliminary studies suggest that this compound may exert its biological effects through the modulation of key signaling pathways, including the PI3K/Akt and p38 MAPK pathways.
PI3K/Akt Signaling Pathway
This compound has been reported to protect PC12 cells against corticosterone-induced injury through the activation of the PI3K/Akt pathway.[4] Activation of this pathway generally promotes cell survival and proliferation.
PI3K/Akt Signaling Pathway Activation
Caption: Activation of the PI3K/Akt pathway by this compound.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been suggested to exert antilipemic effects via the p38 MAPK pathway. The exact mechanism of interaction (activation or inhibition) requires further elucidation.
p38 MAPK Signaling Pathway
Caption: Modulation of the p38 MAPK pathway by this compound.
Conclusion
This compound is a triterpenoid with a well-defined chemical structure and interesting, though not yet fully elucidated, biological activities. This guide has summarized the core chemical properties and provided a framework for its isolation, synthesis, and potential mechanisms of action. Further research is warranted to fully characterize its physical and spectral properties, optimize its synthesis, and explore its therapeutic potential through detailed investigation of its interactions with cellular signaling pathways.
References
- 1. digital.csic.es [digital.csic.es]
- 2. spectrabase.com [spectrabase.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. scilit.com [scilit.com]
An In-depth Technical Guide to Olean-12-ene-3,11-diol: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified in various plant species and is noted for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details its physicochemical properties, natural sources, and explores its emerging role in modulating key cellular signaling pathways. This document also compiles relevant experimental protocols to facilitate further research and drug development efforts centered on this promising natural product.
Introduction
Pentacyclic triterpenoids are a diverse class of natural products renowned for their wide range of pharmacological activities. Among these, the oleanane scaffold is a common and extensively studied backbone. This compound, a dihydroxylated derivative of this scaffold, has been isolated from several botanical sources and is the subject of ongoing research to elucidate its therapeutic potential. This guide aims to consolidate the current knowledge on this compound for the scientific community.
Discovery and History
The definitive first discovery and isolation of this compound is not definitively documented in a single, seminal publication. However, its presence has been confirmed in several plant species over the years. One of the notable early reports of its isolation is from the bark of Garcinia vilersiana as detailed in a 2000 publication in the journal Phytochemistry[1]. In this study, the hexane (B92381) extract of the bark yielded four triterpenoids, including olean-12-ene-3β,11α-diol, alongside several xanthones[1]. The structure of the compound was elucidated using 1D and 2D NMR techniques[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 5282-14-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Natural Sources
This compound has been identified as a constituent of the following plant species:
| Plant Species | Family | Part(s) of Plant |
| Garcinia vilersiana | Clusiaceae | Bark[1] |
| Celastrus angulatus | Celastraceae | Herbs[2] |
| Onychium japonicum | Pteridaceae | Herbs[3] |
Biological Activity and Signaling Pathways
While extensive, peer-reviewed studies on the specific biological activities of this compound are still emerging, preliminary data and the activities of structurally related oleanane triterpenoids suggest potential in several therapeutic areas. The primary areas of interest are its anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Oleanane triterpenoids are well-documented for their anti-inflammatory properties. While specific studies on this compound are limited, anecdotal evidence from a commercial supplier suggests that the compound may reduce pro-inflammatory cytokines and inhibit the nuclear translocation of nuclear factor-κB (NF-κB) and Smads. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Cytotoxic and Anticancer Activity
Many oleanane triterpenoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. Anecdotal reports suggest that this compound may protect PC12 cells against corticosterone-induced injury via the activation of the PI3K/Akt pathway. This suggests a potential role in neuroprotection, but also highlights its interaction with this critical pathway, which could be exploited for anticancer effects in different cellular contexts.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively published. However, established methods for related oleanane triterpenoids can be adapted.
General Workflow for Isolation and Bioactivity Screening
Protocol for Isolation from Garcinia vilersiana (Adapted from[1])
-
Extraction: The dried and powdered bark of Garcinia vilersiana is extracted with n-hexane at room temperature. The solvent is then evaporated under reduced pressure to yield a crude hexane extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
Purification: The combined fractions showing the presence of the target compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.
Protocol for Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with this compound at various concentrations and for different time points. A vehicle control is included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, GSK3β).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion and Future Directions
This compound is a naturally occurring pentacyclic triterpenoid with potential therapeutic applications, particularly in the areas of inflammation and cancer. While its discovery is tied to phytochemical investigations of several plant species, a comprehensive understanding of its biological activities and mechanisms of action is still in its nascent stages. The preliminary evidence suggesting its interaction with the NF-κB and PI3K/Akt signaling pathways warrants further, more rigorous investigation. Future research should focus on the definitive elucidation of its molecular targets, the systematic evaluation of its efficacy in preclinical disease models, and the development of optimized synthetic routes to ensure a sustainable supply for further studies. The information and protocols compiled in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.
References
Initial In Vitro Screening of Olean-12-ene-3,11-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. This document outlines key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Core Molecular Data
This compound is a naturally occurring triterpenoid belonging to the oleanane (B1240867) class. Its chemical structure is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3 and 11. This structure contributes to its diverse biological activities.
| Property | Value |
| IUPAC Name | (3S,4aR,6aR,6bS,8aR,11S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,7,8,9,10,11,12a,13,14-hexadecahydropicene-3,11-diol |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 5282-14-4 |
In Vitro Biological Activities & Data Presentation
Preliminary in vitro studies and research on related oleanane triterpenoids suggest that this compound possesses anti-inflammatory and potential cytotoxic activities. The primary mechanisms of action are believed to involve the modulation of key inflammatory and cell survival signaling pathways.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been suggested in studies on complex natural extracts. A study on the copal resin of Bursera bipinnata, which contains this compound among other triterpenes, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Anti-Inflammatory Activity of a Resin Extract Containing this compound
| Assay | Cell Line | Test Substance | IC₅₀ (µg/mL) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Total Resin Extract | 30 ± 3.3[1] |
Note: The provided IC₅₀ value is for a total resin extract and not for purified this compound. This value indicates the potential contribution of this compound to the observed anti-inflammatory effect.
Cytotoxicity
While specific cytotoxicity data for this compound is not extensively available in the public domain, oleanane-type triterpenoids are widely investigated for their potential as anticancer agents. In vitro cytotoxicity screening is a critical first step in evaluating this potential.
Quantitative data for the cytotoxicity of this compound is not available in the reviewed literature. Researchers are encouraged to perform initial screening across a panel of relevant cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key in vitro assays relevant to the screening of this compound. These protocols are based on standard laboratory practices for similar natural products.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method to assess cell viability and determine the cytotoxic potential of a compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well microtiter plates
-
Griess Reagent System
-
Nitrite (B80452) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[1]
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.
Putative Signaling Pathways and Visualizations
Based on the known biological activities of related oleanane triterpenoids, this compound is hypothesized to exert its effects through the modulation of the NF-κB and PI3K/Akt signaling pathways.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a general workflow for the initial in vitro screening of this compound.
Caption: General experimental workflow for in vitro screening.
Putative NF-κB Signaling Pathway Inhibition
Oleanane triterpenoids are known to inhibit the NF-κB pathway, a key regulator of inflammation. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in the expression of pro-inflammatory genes.
References
Preliminary Mechanistic Insights into Olean-12-ene-3,11-diol: A Technical Overview for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, a group of natural products known for a wide array of biological activities. While comprehensive mechanistic studies on this specific molecule are still emerging, preliminary data and the well-established pharmacology of related oleanane triterpenoids suggest its potential as a modulator of key inflammatory signaling pathways. This technical guide provides a summary of the currently available preliminary data on this compound and extrapolates a hypothesized mechanism of action based on closely related compounds. Detailed experimental protocols for investigating these pathways are also provided to facilitate further research.
Core Physicochemical Data
| Property | Value |
| IUPAC Name | (3β,11α)-Olean-12-ene-3,11-diol |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 5282-14-4 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Putative Mechanism of Action: Anti-Inflammatory Effects
Preliminary evidence suggests that this compound may exert anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[] These pathways are central to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] There is a report indicating that this compound can inhibit the nuclear translocation of NF-κB.[] This is a crucial step in the activation of this pathway. The hypothesized mechanism, based on related triterpenoids, involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3][4] This retains NF-κB in the cytoplasm, preventing it from initiating the transcription of inflammatory genes.[5]
Modulation of the p38 MAPK Pathway
The p38 MAPK pathway is another key signaling cascade activated by cellular stress and inflammatory cytokines, leading to the production of inflammatory mediators.[6] There is a preliminary report suggesting that this compound may exert an antilipemic effect through the p38 MAPK pathway. While the direct anti-inflammatory link is not explicitly detailed for this specific compound, many oleanane triterpenoids are known to modulate MAPK signaling.[7] Inhibition of p38 MAPK phosphorylation would prevent the activation of downstream transcription factors, thereby reducing the expression of inflammatory genes.
Quantitative Data
Direct quantitative data for the mechanism of action of pure this compound is limited in publicly accessible literature. However, a study on the anti-inflammatory activity of a resin from Bursera bipinnata, which contains this compound, provides data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]
Table 1: Inhibition of Nitric Oxide Production by a Resin Containing this compound in LPS-Stimulated RAW 264.7 Macrophages[8]
| Concentration (µg/mL) | % Inhibition of NO Production (Mean ± SD) |
| 5 | 9.86 ± 2.37 |
| 10 | 15.21 ± 3.57 |
| 20 | 40.42 ± 2.11 |
| 30 | 48.6 ± 3.57 |
| 40 | 65.83 ± 8.53 |
| IC₅₀ | 30 ± 3.3 µg/mL |
Experimental Protocols
Detailed experimental protocols for pure this compound are not available. The following are generalized protocols for key assays used to study the anti-inflammatory effects of triterpenoids, which can be adapted for this compound.
Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from the methodology used to assess the anti-inflammatory effects of the resin containing this compound.[8]
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol provides a general method for visualizing the effect of a compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture and Seeding: Seed RAW 264.7 or HeLa cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with desired concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be predominantly in the cytoplasm, while in stimulated, untreated cells, it will be concentrated in the nucleus.
-
Protocol 3: p38 MAPK Phosphorylation Assay (Western Blot)
This protocol is a standard method to determine if a compound inhibits the activation of p38 MAPK.
-
Cell Culture, Treatment, and Stimulation: Culture appropriate cells (e.g., HeLa, THP-1) to 70-80% confluency. Starve the cells in serum-free medium for a few hours. Pre-treat with this compound or vehicle for 1 hour, then stimulate with an appropriate agonist (e.g., anisomycin, UV radiation, or TNF-α) for 15-30 minutes.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-p38 to total p38 to determine the extent of inhibition.
-
Conclusion and Future Directions
The preliminary data available for this compound, combined with the extensive research on related oleanane triterpenoids, strongly suggests its potential as an anti-inflammatory agent. The hypothesized mechanisms involving the inhibition of the NF-κB and p38 MAPK pathways provide a solid foundation for future research. To fully elucidate its mechanism of action and therapeutic potential, further studies are required to:
-
Confirm the direct inhibitory effects of pure this compound on the NF-κB and p38 MAPK pathways using the protocols outlined above.
-
Determine the IC₅₀ values for these inhibitory activities.
-
Investigate its effects on the expression of downstream inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.
-
Conduct in vivo studies in relevant animal models of inflammation to validate the in vitro findings.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 2. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olean-12-en-3-one|CAS 638-97-1|β-Amyrone [benchchem.com]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanane (B1240867) triterpenoids are a class of naturally occurring pentacyclic triterpenoids widely distributed in the plant kingdom.[1] The core structure consists of a five-ring carbon skeleton, with oleanolic acid being one of the most common and extensively studied members of this family.[2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.[2][3] The therapeutic potential of oleanane triterpenoids has been further expanded through the chemical modification of their core structure, leading to the synthesis of numerous derivatives with enhanced potency and target specificity.[4][5] This guide provides a comprehensive overview of the structures of related oleanane triterpenoids, their biological activities with a focus on quantitative data, detailed experimental protocols for their study, and a visualization of the key signaling pathways they modulate.
Core Structures and Derivatives
The fundamental oleanane skeleton is a 30-carbon structure arranged in five fused rings (A-E). Oleanolic acid, a representative member, possesses a hydroxyl group at the C-3 position, a carboxyl group at the C-28 position, and a double bond between C-12 and C-13.[1] The majority of synthetic derivatives are derived from modifications at these key positions to enhance their pharmacological properties.[5]
Data Presentation: Biological Activities of Oleanane Triterpenoids and Their Derivatives
The biological activities of oleanane triterpenoids and their synthetic derivatives have been extensively evaluated against various cell lines and molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic and anti-inflammatory potential.
Table 1: Cytotoxicity of Oleanane Triterpenoids and Their Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | HL-60 (Leukemia) | 44 | [6] |
| Oleanolic Acid | SMMC-7721 (Hepatoma) | >100 | [7] |
| Oleanolic Acid | A-549 (Lung Cancer) | >100 | [7] |
| Oleanolic Acid | MCF-7 (Breast Cancer) | >100 | [7] |
| Oleanolic Acid | SW-480 (Colon Cancer) | >100 | [7] |
| Methyl-2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me) | A2780 (Ovarian Cancer) | <1 | [1] |
| 3-acetylated methyl ester of oleanolic acid | A2780 (Ovarian Cancer) | ~10 | [1] |
| Sterenoid E | HL-60 (Leukemia) | 4.7 | [7] |
| Sterenoid E | SMMC-7721 (Hepatoma) | 7.6 | [7] |
| Oleanolic acid-α-D-mannose conjugate (Compound 18) | T-84 (Colon Carcinoma) | ~2 x IC50 of parent | [8] |
| Dihydroxy-olide derivative (Compound 32) | α-glucosidase inhibition | 7.97 | [9] |
| Oleanolic Acid Derivative (Compound II3) | HepG2 (Hepatoma) | Potent | [10] |
| Oleanolic Acid Derivative (Compound III5) | SGC-7901 (Gastric Cancer) | Potent | [10] |
| Oleanolic Acid Derivative (Compound IV4) | SGC-7901 (Gastric Cancer) | Potent | [10] |
| Oleanolic acid derivative 4d | HCT-116 (Colon Cancer) | 38.5 | [11] |
| Oleanolic acid derivative 4k | HCT-116 (Colon Cancer) | 39.3 | [11] |
| Oleanolic acid derivative 4m | HCT-116 (Colon Cancer) | 40.0 | [11] |
| Oleanolic acid derivative 4l | LS-174T (Colon Cancer) | 44.0 | [11] |
| Oleanolic acid derivative 4e | LS-174T (Colon Cancer) | 44.3 | [11] |
| Oleanolic acid derivative 5d | LS-174T (Colon Cancer) | 38.0 | [11] |
Table 2: Anti-Inflammatory Activity of Oleanane Triterpenoids and Their Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Oleanolic Acid | iNOS inhibition | Modest | [12] |
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | iNOS inhibition | <0.001 | [12] |
| CDDO-Me | iNOS inhibition | Potent | [12] |
| CDDO-Imidazolide (CDDO-Im) | iNOS inhibition | Potent | [12] |
| Soloxolone methyl (SM) | Thrombin protease activity | 10.3 | [13] |
| Diamine-PEGylated oleanolic acid (OADP) | PTP-1B inhibition | Potent | [14] |
| Oleanolic acid derivative 26 | PTP-1B inhibition | 1.91 | [14] |
| Oleanolic acid derivative 29 | PTP-1B inhibition | 0.56 | [14] |
| Oleanolic acid derivative 2a | 15-lipoxygenase inhibition | 52.4 | [11] |
| Oleanolic acid derivative 2a | α-glucosidase inhibition | 59.5 | [11] |
Experimental Protocols
Isolation and Purification of Oleanolic Acid from Plant Material
A common method for the extraction and isolation of oleanolic acid from plant sources involves solvent extraction followed by chromatographic separation.
-
Materials:
-
Dried and powdered plant material (e.g., olive leaves)
-
Solvents: n-hexane, chloroform (B151607), methanol (B129727), ethanol (B145695)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
-
Procedure:
-
Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by chloroform and then methanol or ethanol.
-
Fractionation: The methanol or ethanol extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol. Fractions are collected and monitored by TLC.
-
Purification: Fractions containing the compound of interest (as indicated by TLC comparison with a standard) are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure oleanolic acid.
-
General Procedure for the Synthesis of Oleanolic Acid Derivatives (Amidation at C-28)
This protocol describes a general method for the synthesis of amide derivatives of oleanolic acid at the C-28 carboxyl group.
-
Materials:
-
Oleanolic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Desired amine
-
Triethylamine (B128534) (TEA) or other suitable base
-
Silica gel for column chromatography
-
-
Procedure:
-
Activation of the Carboxylic Acid: Oleanolic acid is dissolved in anhydrous DCM. Thionyl chloride or oxalyl chloride is added dropwise at 0 °C, and the mixture is stirred for a few hours at room temperature to form the acyl chloride. The excess reagent and solvent are removed under reduced pressure.
-
Amidation: The resulting acyl chloride is redissolved in anhydrous DCM. The desired amine and triethylamine are added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is diluted with DCM and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.
-
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Oleanane triterpenoid (B12794562) stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[15]
-
Signaling Pathways and Mechanisms of Action
Oleanane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their anti-inflammatory, pro-apoptotic, and cytoprotective activities.
Inhibition of the NF-κB Signaling Pathway
Many oleanane triterpenoids exhibit potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB signaling by oleanane triterpenoids.
Induction of the Intrinsic Apoptosis Pathway
Certain oleanane triterpenoids can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway, which is mediated by the mitochondria.[16]
Caption: Induction of intrinsic apoptosis by oleanane triterpenoids.
Activation of the Nrf2-ARE Signaling Pathway
Oleanane triterpenoids, particularly synthetic derivatives, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[17] This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Activation of the Nrf2-ARE pathway by oleanane triterpenoids.
Conclusion
Oleanane triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with the ability to rationally design and synthesize more potent derivatives, make them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation into the mechanisms of action and clinical applications of these fascinating molecules. The elucidation of their interactions with key signaling pathways, such as NF-κB, apoptosis, and Nrf2, provides a solid foundation for the development of novel therapies for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]
- 4. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy | MDPI [mdpi.com]
- 17. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Olean-12-ene-3,11-diol in Neuroprotection Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Olean-12-ene-3,11-diol, an oleanane-type pentacyclic triterpenoid, in various neuroprotection research models. As direct research on this compound is limited, the following protocols and data are based on studies of structurally similar and well-researched oleanane (B1240867) triterpenoids, such as oleanolic acid and its derivatives. These compounds have demonstrated significant neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.
Overview of Oleanane Triterpenoids in Neuroprotection
Oleanane triterpenoids, a class of natural compounds, are widely investigated for their therapeutic potential in a range of diseases, including neurodegenerative disorders. Their neuroprotective properties are attributed to their ability to modulate key signaling pathways involved in neuronal survival and function.[1] Preclinical studies suggest that these compounds can mitigate neuronal damage in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease by counteracting oxidative stress, neuroinflammation, and apoptosis.[1][2]
Potential Mechanisms of Action
The neuroprotective effects of oleanane triterpenoids are believed to be mediated through several signaling pathways:
-
PI3K/Akt Signaling Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Some triterpenoids have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins.[3][4]
-
Nrf2/HO-1 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Oleanane triterpenoids can induce the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from oxidative damage.
-
Anti-inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Oleanane triterpenoids can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in microglia, the resident immune cells of the brain.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on oleanane triterpenoids in various neuroprotection models. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Oleanolic Acid Derivatives
| Cell Line | Insult | Compound Concentration (µM) | Outcome Measure | Result (% of Control) | Reference |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 | Cell Viability | Increased to ~60% from ~45% | [2] |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 20 | Cell Viability | Increased to ~70% from ~45% | [2] |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 40 | Cell Viability | Increased to ~85% from ~45% | [2] |
| PC12 | 6-hydroxydopamine (6-OHDA) | 100 | Cell Viability | 91.75% | [3][4] |
| SH-SY5Y | H₂O₂ | 40 | Cell Viability | Increased to 62.68% from 41.54% | |
| SH-SY5Y | Aβ₂₅₋₃₅ | 40 | Cell Viability | Increased to 72.4% from 63.43% |
Table 2: In Vivo Neuroprotective Effects of Oleanolic Acid
| Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg | Infarct Volume | Significant reduction | [2] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg | Infarct Volume | More significant reduction | [2] |
| Mice | Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg/day | Brain Loss | Reduced | [5] |
| Mice | Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg/day | Motor Function & Memory | Improved | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes the assessment of the neuroprotective effects of a test compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Maintenance:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.[5]
- Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
2. Cytotoxicity Assessment (MTT Assay):
- Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]
- Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 or 48 hours.[5]
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
- Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[5]
- Measure the absorbance at 570 nm.[5]
- Calculate cell viability as a percentage of the untreated control.[5]
3. Neuroprotection Assay:
- Seed SH-SY5Y cells as described above.
- Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
- Induce neuronal damage by exposing the cells to a neurotoxin such as H₂O₂ (e.g., 100 µM) or glutamate (B1630785) (e.g., 5 mM) for 24 hours.
- Assess cell viability using the MTT assay as described above. An increase in viability in the compound-treated group compared to the toxin-only group indicates a neuroprotective effect.
Protocol 2: In Vitro Anti-Neuroinflammatory Assay using BV2 Microglial Cells
This protocol is for evaluating the ability of a test compound to suppress the inflammatory response in microglia.
1. Cell Culture:
- Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[5]
2. Nitric Oxide (NO) Measurement (Griess Assay):
- Seed BV2 cells in a 96-well plate.
- Pre-treat the cells with various concentrations of this compound for 1 hour.[5]
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5]
- Collect the cell culture supernatant.[5]
- Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.[5]
- Measure the absorbance at 540 nm.[5]
- Use a sodium nitrite (B80452) standard curve to quantify the NO concentration.[5]
3. Cytokine Measurement (ELISA):
- Culture and treat BV2 cells as described for the Griess assay.[5]
- Collect the cell culture supernatant.[5]
- Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in neuroprotection.
Caption: Key neuroprotective signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for in vitro neuroprotection assessment.
References
- 1. Neuroprotective prospectives of triterpenoids [explorationpub.com]
- 2. Oleanolic Acid Alleviates Cerebral Ischemia/Reperfusion Injury via Regulation of the GSK-3β/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oleanane- and Ursane-Type Triterpene Saponins from Centella asiatica Exhibit Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Olean-12-ene-3,11-diol as a Potential Therapeutic Agent for Neuroinflammation
Introduction
Neuroinflammation is the immune response within the brain and central nervous system (CNS) involving the activation of glial cells like microglia and astrocytes.[1] While this process is crucial for responding to injury and infection, chronic neuroinflammation is a key pathological feature in the development and progression of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Activated glial cells release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species, which can directly damage neurons and disrupt neuronal function.[1][3] Therefore, modulating neuroinflammatory processes presents a highly promising therapeutic strategy.[1][2]
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) natural product.[4][5] While research on this specific diol is emerging, the broader class of oleanane (B1240867) triterpenoids, including its well-studied precursor oleanolic acid, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[6][7][8] These compounds are known to modulate key signaling pathways involved in the inflammatory response, suggesting that this compound is a valuable candidate for investigation as a therapeutic agent to mitigate the detrimental effects of chronic neuroinflammation.
Mechanism of Action
The proposed anti-neuroinflammatory mechanism of this compound, based on related compounds, centers on its ability to modulate two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10]
-
Inhibition of the NF-κB Pathway: NF-κB is a primary transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3][9] In neuroinflammation, stimuli like lipopolysaccharide (LPS) activate this pathway. Oleanane triterpenoids are known to suppress NF-κB activation, thereby preventing the transcription of these inflammatory mediators and reducing the overall inflammatory response.[9][11]
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is the master regulator of the cellular antioxidant response.[9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm.[12] Oleanane triterpenoids can promote the release and nuclear translocation of Nrf2, leading to the expression of antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9] This enhances the brain's ability to neutralize reactive oxygen species and combat oxidative stress, a key component of neurodegenerative damage.[8] There is significant crosstalk between these pathways, where activation of Nrf2 can further inhibit NF-κB signaling.[9][12]
Data Presentation
The following table summarizes example quantitative data for the inhibitory effects of this compound on the release of pro-inflammatory mediators from LPS-stimulated BV-2 microglial cells.
| Mediator | Assay | IC₅₀ Value (µM) [Example] |
| Nitric Oxide (NO) | Griess Assay | 12.5 |
| TNF-α | ELISA | 9.8 |
| IL-6 | ELISA | 15.2 |
| Cell Viability | MTT Assay | > 100 µM |
Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the expected data format. Actual values must be determined experimentally.
Mandatory Visualizations
Caption: Proposed dual mechanism of this compound in neuroinflammation.
Caption: Workflow for evaluating anti-neuroinflammatory activity in vitro.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-neuroinflammatory properties of this compound using standard in vitro cell-based assays.[13][14]
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of the BV-2 murine microglial cell line, a common model for neuroinflammation studies.[14]
-
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them. Aspirate the old medium, wash with PBS, and detach cells using trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed into new flasks at a 1:3 to 1:5 ratio.
-
Protocol 2: Cell Viability (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Materials:
-
BV-2 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed BV-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.[15]
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol quantifies the production of nitrite (B80452), a stable product of NO, as an indicator of inflammatory response.
-
Materials:
-
BV-2 cells cultured in a 96-well plate
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite standard
-
-
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[16]
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation. Include control groups (no treatment, vehicle + LPS, compound only).[16]
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Materials:
-
Supernatant collected from the experiment in Protocol 3.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
References
- 1. cellectricon.com [cellectricon.com]
- 2. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Novel Oleanolic Acid Oximes Conjugated with Indomethacin on the Nrf2-ARE And NF-κB Signaling Pathways in Normal Hepatocytes and Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scantox.com [scantox.com]
- 14. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Olean-12-ene-3,11-diol by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable method for the quantification of Olean-12-ene-3,11-diol using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is optimized for accuracy, precision, and sensitivity, making it suitable for a range of applications from natural product analysis to quality control in drug development. The methodology is based on established analytical principles for structurally similar triterpenoids, ensuring a high probability of successful implementation.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) found in various plant species.[1][2] Like other oleanane-type triterpenoids, it has garnered scientific interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.[3][4] This document provides a comprehensive protocol for the HPLC-based quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water are necessary. Formic acid or acetic acid (analytical grade) for mobile phase modification.
-
Reference Standard: A certified reference standard of this compound with a purity of ≥98% is required.
-
Sample Preparation: Standard laboratory equipment including volumetric flasks, pipettes, analytical balance, sonicator, and syringe filters (0.45 µm) are needed.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods developed for the closely related compounds, oleanolic acid and ursolic acid.[5][6]
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Gradient Program | 80% Acetonitrile for 0-15 min, 80-95% Acetonitrile for 15-20 min, hold at 95% for 5 min, return to 80% for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general procedure for a plant extract is provided below.
-
Extraction: Accurately weigh a known amount of the sample matrix (e.g., 1 g of dried plant powder). Extract the sample with a suitable solvent such as methanol or ethanol (B145695) (e.g., 20 mL) using sonication for 30 minutes or another appropriate extraction technique.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation (General Guidelines)
For routine use, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a quality control sample at three different concentrations. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with a known concentration of the analyte and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
The quantitative data should be summarized in clear and well-structured tables.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B (0-15 min), 80-95% B (15-20 min), 95% B (20-25 min), 80% B (25.1-30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Table 2: System Suitability
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD %) | ≤ 2.0% |
| LOD (µg/mL) | [To be determined experimentally] |
| LOQ (µg/mL) | [To be determined experimentally] |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results obtained. This method can be a valuable tool for researchers and professionals working with natural products and in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. hrpub.org [hrpub.org]
- 6. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Olean-12-ene-3,11-diol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Olean-12-ene-3,11-diol, a promising pentacyclic triterpenoid (B12794562), for in vivo research. Due to its hydrophobic nature, this document outlines effective strategies to enhance solubility and bioavailability, alongside detailed experimental protocols for oral and intravenous administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation. Key characteristics are summarized in the table below. The low aqueous solubility is a primary challenge that necessitates advanced formulation approaches.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2] |
| Molecular Weight | 442.72 g/mol | [1][2][3] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Aqueous Solubility | Poor (expected) | [5][6] |
| Melting Point | Not available. A related compound, Olean-12-ene-3,24-diol, has a melting point of 182-184 °C. | [1][5] |
Formulation Strategies for In Vivo Administration
Given the lipophilic nature of this compound, several formulation strategies can be employed to improve its delivery for in vivo studies. The choice of formulation will depend on the intended route of administration, desired dosage, and the specific experimental model.
Oral Administration
Oral delivery is often the preferred route for its convenience. However, the poor aqueous solubility and potential for first-pass metabolism of this compound can lead to low bioavailability. The following formulation strategies can address these challenges:
-
Aqueous Suspensions: A straightforward approach for preclinical studies. The use of suspending agents helps to ensure uniform dosing.
-
Nanosuspensions: By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, which can enhance the dissolution rate and oral bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This pre-dissolved state can significantly improve absorption.
Intravenous Administration
Intravenous administration bypasses absorption barriers, providing 100% bioavailability. However, formulating a hydrophobic compound like this compound for IV injection is challenging due to the risk of precipitation in the bloodstream. Suitable formulations include:
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound. Careful selection of non-toxic solvents is crucial.
-
Nanoemulsions: Oil-in-water nanoemulsions can encapsulate the hydrophobic drug in the oil phase, allowing for safe intravenous delivery.
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound for in vivo studies. These should be considered as starting points and may require optimization based on specific experimental needs.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a simple aqueous suspension for oral gavage in rodent models.
Materials:
-
This compound
-
Carboxymethyl cellulose (B213188) sodium (CMC-Na), low viscosity
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Vehicle Preparation (0.5% w/v CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
In a beaker with a magnetic stir bar, add the CMC-Na to approximately 80 mL of sterile water.
-
Stir vigorously until the CMC-Na is fully dissolved. This may take some time.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with sterile water. Mix well.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.
-
Place the weighed compound in a mortar.
-
Add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent particle aggregation.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a suitable container and stir continuously before and during administration to ensure dose uniformity.
-
Characterization:
-
Visual Inspection: Check for homogeneity and ease of resuspension.
-
Particle Size Analysis (optional): To ensure a consistent particle size distribution.
Protocol 2: Preparation of a Nanosuspension for Oral Administration
This protocol is adapted from methods used for oleanolic acid and aims to enhance oral bioavailability.
Materials:
-
This compound
-
Poloxamer 188 (or other suitable stabilizer)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
-
High-pressure homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent.
-
Precipitation: Add the organic solution dropwise into an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188) under high-speed stirring. This will cause the compound to precipitate as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-pressure homogenization or probe sonication to further reduce the particle size and improve uniformity.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Lyophilization (optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a powder that can be reconstituted before use.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: To assess the stability of the nanosuspension.
-
Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
In Vitro Dissolution: To confirm enhanced dissolution rate compared to the unprocessed compound.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This protocol provides a starting point for developing a SEDDS formulation. The ratios of oil, surfactant, and co-surfactant will likely require optimization.
Materials:
-
This compound
-
Oil: e.g., Labrafac™ PG, Maisine® CC
-
Surfactant: e.g., Cremophor® EL, Tween® 80
-
Co-surfactant: e.g., Transcutol® HP, Polyethylene glycol 400 (PEG 400)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. A common starting point is a 1:1:1 ratio.
-
Gently heat the mixture to approximately 40°C while stirring with a magnetic stirrer until a clear, homogenous mixture is formed.
-
Add the pre-weighed this compound to the vehicle and continue stirring until completely dissolved.
-
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to water and observe the formation of a fine emulsion.
-
Droplet Size Analysis: Determine the droplet size of the resulting emulsion using DLS.
-
Protocol 4: Preparation of an Intravenous Formulation using a Co-solvent System
This protocol describes a simple co-solvent formulation for intravenous administration. Strict aseptic techniques must be followed for preparing sterile formulations.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (high purity)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or 5% Dextrose solution
-
Sterile vials and syringes
-
Sterile filters (0.22 µm)
Procedure:
-
Solubilization: Dissolve the required amount of this compound in a minimal volume of DMSO or ethanol.
-
Dilution: In a sterile vial, add the drug solution to PEG 400 and mix thoroughly.
-
Final Dilution: Slowly add the saline or dextrose solution to the drug-co-solvent mixture while vortexing to prevent precipitation. The final concentration of the organic solvent should be minimized (typically <10% of the total volume).
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile container.
Characterization and Safety Considerations:
-
Visual Inspection: The final solution should be clear and free of any visible particles.
-
pH and Osmolality: Ensure the formulation is within a physiologically acceptable range.
-
In Vitro Hemolysis Assay: To assess the potential for red blood cell lysis.
-
Precipitation upon Dilution: Test the stability of the formulation upon dilution with infusion fluids.
Potential Signaling Pathways and Biological Activities
Oleanane triterpenoids are known to exert a variety of biological effects, with anti-inflammatory and antioxidant activities being prominent.[7][8][9] While the specific molecular targets of this compound are still under investigation, it is likely to modulate key inflammatory and cytoprotective signaling pathways.
-
NF-κB Signaling Pathway: Oleanane triterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[7][8] By preventing the nuclear translocation of NF-κB, this compound may suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[8]
-
Nrf2 Signaling Pathway: Pentacyclic triterpenoids are also known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound could enhance the cellular defense against oxidative stress.
The interplay between the NF-κB and Nrf2 pathways is a critical aspect of the cellular response to stress and inflammation.[11][12][13]
General experimental workflow for in vivo studies.
Putative modulation of NF-κB and Nrf2 signaling pathways.
Conclusion
The successful in vivo investigation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. The formulation strategies and protocols outlined in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies. By carefully selecting an appropriate delivery system and understanding the potential molecular targets, the therapeutic potential of this promising triterpenoid can be effectively evaluated. Further research is warranted to elucidate the specific mechanisms of action and to optimize formulations for enhanced bioavailability and efficacy.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Olean-12-ene-3β,24-diol [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Olean-12-ene-3,11-diol as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Triterpenoids are a large and structurally diverse class of natural products widely distributed in the plant kingdom and are known for their broad range of biological activities. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in various plant extracts and herbal formulations. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, including its physicochemical properties, methods for identification and quantification, and potential biological significance.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2][3] |
| Molecular Weight | 442.72 g/mol | [1][2][3] |
| CAS Number | 5282-14-4 | [1][2][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 227-230 °C | [3][5] |
| Purity (by HPLC) | ≥98% | [2][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [2][4] |
| Storage | 2-8°C | [5] |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) (or other suitable solvent based on solubility)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the compound completely.
-
Bring the volume up to the mark with methanol and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use Class A volumetric pipettes and flasks for accurate dilutions.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general HPLC method for the quantitative analysis of this compound in plant extracts. Method validation and optimization are recommended for specific matrices.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (to be optimized):
| Parameter | Recommended Condition |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
Procedure:
-
Sample Preparation:
-
Extract the plant material using a suitable solvent (e.g., methanol, ethanol) via sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilute the extract if necessary to fall within the calibration curve range.
-
-
Analysis:
-
Inject the prepared working standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 3: Structural Characterization
The structural integrity of the reference standard and its identification in samples can be confirmed using spectroscopic methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural elucidation.
-
Expected Chemical Shifts: The chemical shifts will be characteristic of the oleanane skeleton. The presence of hydroxyl groups at C-3 and C-11 will be indicated by specific proton and carbon signals. For comparison, the related compound olean-12-ene-3,11-dione (B1157472) shows characteristic signals for the ketone groups and the C-12 double bond.
B. Mass Spectrometry (MS)
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI, APCI) coupled to a separation technique like HPLC or direct infusion.
-
Expected Fragmentation: The mass spectrum of oleanane-type triterpenoids typically shows a molecular ion peak [M]+ or protonated molecule [M+H]+. Characteristic fragmentation patterns arise from cleavages in the C-ring, which are indicative of the oleanane skeleton. The loss of water molecules from the hydroxyl groups is also expected.
Potential Biological Significance and Signaling Pathways
While the specific biological activities of this compound are not extensively documented, related oleanane triterpenoids, such as oleanolic acid, have demonstrated significant anti-inflammatory and neuroprotective effects.[6][7] These activities are often mediated through the modulation of key signaling pathways. As a structural analogue, this compound may exhibit similar biological properties.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
The NF-κB (Nuclear Factor kappa B) signaling pathway is a central regulator of inflammation. Many triterpenoids are known to inhibit this pathway.
Neuroprotective Effects via Nrf2 Pathway Activation
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress-induced damage.
Conclusion
This compound serves as a valuable reference standard for the quality control and research of medicinal plants and herbal products. The protocols outlined in these application notes provide a framework for its accurate quantification and characterization. Further investigation into the biological activities of this compound is warranted, given the known therapeutic potential of related oleanane triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 5282-14-4[this compound Analysis control,HPLC≥98.0%]- Jizhi Biochemical [acmec.com.cn]
- 4. Olean-12-ene-3β,24-diol [chembk.com]
- 5. This compound,分析标准品,HPLC≥98%-上海康朗生物科技有限公司 [m.shklbio.com]
- 6. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Olean-12-ene-3,11-diol in Modern Drug Discovery
Application Notes and Protocols for Researchers
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) found in a variety of medicinal plants, is emerging as a compound of significant interest in pharmacological research. Traditionally, plants containing this and similar oleanane-type triterpenoids have been used in various cultures for their purported anti-inflammatory and health-promoting properties. Modern scientific investigation is now beginning to elucidate the specific molecular mechanisms underlying these traditional uses, paving the way for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic utility of this compound.
Application Notes
This compound has been isolated from several plant species, including Celastrus angulatus, Garcinia vilersiana, and Onychium japonicum.[1] While specific traditional uses of the purified compound are not well-documented, the plants from which it is derived have a history in traditional medicine for treating inflammatory ailments and other conditions.
Current research suggests that the primary therapeutic applications for this compound and its close analogs lie in the following areas:
-
Anti-Inflammatory Effects: Triterpenoids of the oleanane (B1240867) skeleton are widely recognized for their potent anti-inflammatory activities.[2][3] Research into related compounds suggests that this compound may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes.
-
Anticancer Properties: While direct studies on this compound are limited, numerous derivatives of the closely related Olean-12-en-3-one have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4]
-
Neuroprotective Effects: Preliminary evidence suggests that this compound may protect neuronal cells from injury. One study indicated its potential to protect PC12 cells against corticosterone-induced damage, hinting at applications in neurodegenerative disease research.[]
-
Metabolic Regulation: There is an indication that this compound may have an antilipemic effect through the p38 MAPK pathway, suggesting a potential role in addressing hyperlipidemia and related metabolic disorders.[]
Quantitative Data on Related Oleanane Triterpenoids
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the cytotoxic activity of its structural analog, Olean-12-en-3-one, and its derivatives to provide a comparative context for researchers.
| Compound/Derivative | Cell Line | Activity | IC50 (µM) |
| Oleanolic Acid | Panc-28 (Pancreatic) | Cytotoxic | ~101 |
| Oleanolic Acid | B16 2F2 (Melanoma) | Cytotoxic | 4.8 |
| Olean-12-en-3-one | Not Specified | Generally less active than derivatives | - |
| CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) | Various tumor cell lines | Cytotoxic | 0.001 - 1 |
Table 1: Comparative Cytotoxicity of Oleanane Triterpenoids. Data collated from various studies and should be interpreted with caution due to differing experimental conditions.[4]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the investigation of this compound's pharmacological activities. These are based on established methodologies for related triterpenoids.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HeLa, A549, etc.)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Assessment of Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS stimulation without the test compound).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Assay: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 3: Western Blot Analysis of p38 MAPK Pathway
This protocol details the steps to investigate the effect of this compound on the p38 MAPK signaling pathway.
Materials:
-
Cell line of interest (e.g., HepG2 for metabolic studies)
-
This compound
-
Appropriate cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p38 to total p38 and the loading control (β-actin).
Visualizations
The following diagrams illustrate key concepts and workflows related to the research of this compound and related compounds.
Figure 1: General experimental workflow for evaluating the pharmacological properties of this compound.
Figure 2: Postulated inhibitory effect of this compound on the p38 MAPK signaling pathway.
Figure 3: Simplified intrinsic apoptosis pathway potentially activated by oleanane-type triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"Olean-12-ene-3,11-diol solubility issues in cell culture media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olean-12-ene-3,11-diol, focusing on solubility issues encountered in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a triterpenoid (B12794562) with poor water solubility.[1][2] It is, however, soluble in several organic solvents.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions for cell culture experiments.[3][4] Other organic solvents in which it is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[3][5]
Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What is causing this?
A3: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock solution is diluted into the aqueous cell culture medium, the compound can precipitate out of the solution as its concentration exceeds its solubility limit in the final mixture.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues
Problem 1: Precipitate formation in cell culture media upon addition of stock solution.
Cause: The aqueous solubility of this compound is exceeded upon dilution of the organic stock solution into the cell culture medium.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in the cell culture medium to gradually decrease the solvent concentration.
-
Use of Solubilizing Agents: Consider the use of co-solvents or surfactants to improve solubility.[4]
-
Co-solvents: Polyethylene glycol (PEG) can be used in combination with the primary solvent to improve solubility upon dilution.[4]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low, non-toxic concentrations to help maintain the compound in solution.[4]
-
-
Warm the Media: Gently warming the cell culture medium to 37°C before and during the addition of the compound can help with solubilization.[3]
-
Sonication: For preparing the final working solution, brief sonication in an ultrasonic bath can help to disperse the compound.[3]
Problem 2: Inconsistent experimental results or lower than expected bioactivity.
Cause: This could be due to partial precipitation of the compound, leading to a lower effective concentration than intended.
Solutions:
-
Visual Inspection: Before treating your cells, always visually inspect the prepared media under a microscope to check for any precipitate.
-
Pre-solubilization Check: Prepare your highest concentration of this compound in the cell culture medium and incubate it for the duration of your experiment at 37°C in a cell-free plate. Check for precipitation at the beginning and end of the incubation period.
-
Use of Positive Controls: Include a positive control compound with known effects to ensure your assay system is working correctly.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to prepare and use the solution on the same day for best results.[3]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Thaw an aliquot of the this compound stock solution. Add the required volume of the stock solution to the pre-warmed media to achieve the final desired concentration. Pipette up and down gently to mix.
-
Critical Step: Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final DMSO concentration is within the acceptable range for your cell line (typically <0.5%).
-
Visual Confirmation: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Quantitative Data
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Reference |
| DMSO | Stock Solution Preparation | [3][4] |
| Chloroform | General Solubility | [3][5] |
| Dichloromethane | General Solubility | [3][5] |
| Ethyl Acetate | General Solubility | [3][5] |
| Acetone | General Solubility | [3][5] |
Visualizations
Caption: Workflow for preparing this compound for cell culture experiments.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olean-12-ene-3β,24-diol [chembk.com]
- 3. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 5. Olean-12-ene-3,24-diol | CAS:119318-15-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Olean-12-ene-3,11-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Olean-12-ene-3,11-diol in in vivo experiments. Due to the limited specific data on this compound, much of the guidance is based on its structurally similar and well-studied analogue, oleanolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poorly soluble compounds like this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | 1. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract. 2. Low permeability across the intestinal epithelium. 3. Significant first-pass metabolism in the gut wall or liver. | 1. Enhance Solubility: Utilize formulation strategies such as nanosuspensions, solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin (B1172386) complexes. 2. Improve Permeability: Incorporate permeation enhancers in the formulation or use delivery systems that promote absorption. 3. Inhibit Metabolism: In preclinical studies, co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A) to assess the impact of metabolism.[1] |
| High variability in plasma concentrations between individual animals. | 1. Differences in GI physiology (e.g., gastric emptying time, intestinal motility) affecting drug dissolution and absorption. 2. Inconsistent food and water intake affecting GI conditions. 3. Inhomogeneous formulation leading to variable dosing. | 1. Standardize Experimental Conditions: Fast animals overnight before dosing and ensure consistent access to water. 2. Ensure Formulation Homogeneity: Thoroughly vortex or sonicate suspensions before each administration to ensure uniform drug distribution. 3. Optimize Formulation: Advanced formulations like self-emulsifying drug delivery systems (SEDDS) can reduce the influence of physiological variability. |
| Precipitation of the compound in the dosing vehicle or upon administration. | 1. The compound's concentration exceeds its solubility in the chosen vehicle. 2. The vehicle is not stable, leading to drug precipitation over time. 3. Change in pH upon entering the GI tract causes the compound to precipitate. | 1. Vehicle Screening: Conduct solubility studies in various pharmaceutically acceptable vehicles to select the most appropriate one. 2. Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or other solubilizing agents into the vehicle. 3. Formulation Stability: Prepare formulations fresh on the day of dosing and assess their stability over the intended period of use. |
| Difficulty in preparing a stable and consistent formulation. | 1. Inappropriate formulation technique for the compound's properties. 2. Suboptimal ratio of drug to excipients. 3. Physical instability of the formulation (e.g., particle aggregation in nanosuspensions). | 1. Systematic Formulation Development: Methodically screen different formulation types and optimize the composition and preparation process. 2. Characterize the Formulation: Use techniques like dynamic light scattering (for particle size), microscopy (for morphology), and differential scanning calorimetry (for physical state) to characterize the formulation. 3. Incorporate Stabilizers: For nanosuspensions, use appropriate stabilizers to prevent particle growth. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for formulation development?
2. What are the most promising formulation strategies to improve the bioavailability of this compound?
Based on studies with the related compound oleanolic acid, the following strategies are recommended:
-
Nanonization: Reducing particle size to the nanometer range increases the surface area for dissolution. Techniques include high-pressure homogenization and precipitation.[4][5][6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate.[1][7][8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1]
-
Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can enhance the lipophilicity and membrane permeability of the compound.[10]
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can increase its aqueous solubility.
3. How can I prepare a simple formulation for initial in vivo screening?
For preliminary studies, a suspension in an aqueous vehicle containing a suspending agent and a surfactant is a common starting point. A typical vehicle might consist of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (w/v) Tween 80 in water. It is crucial to ensure the suspension is uniform through sonication or homogenization before administration.
4. What analytical methods are suitable for quantifying this compound in plasma samples?
Given its structural similarity to oleanolic acid, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable for sensitive and selective quantification in biological matrices.[11][12][13] Sample preparation would likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for various formulations of oleanolic acid in rats, which can serve as a reference for what may be achievable with this compound.
Table 1: Pharmacokinetic Parameters of Different Oleanolic Acid Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| OA Suspension | 25 | 74 | 2.5 | 5,400 | 100 | [14] |
| OA-PVPP-SD | - | - | < 0.5 | - | 183.07 | [1] |
| OA-PVP | - | - | - | - | 240 | [1] |
| OA-SMEDDS | - | - | < 0.5 | - | 507.03 | [1] |
| OA-NPs (Lactoferrin) | - | - | - | - | 340.59 | [4] |
| OPCH + Ketoconazole | - | 131.3 | - | 707.7 | 272 | [1] |
Abbreviations: OA (Oleanolic Acid), PVPP-SD (Polyvinylpolypyrrolidone Solid Dispersion), PVP (Polyvinylpyrrolidone), SMEDDS (Self-Microemulsifying Drug Delivery System), NPs (Nanoparticles), OPCH (OA-phospholipid complex and hydroxyapatite).
Experimental Protocols
Note: These are generalized protocols for oleanolic acid and should be optimized for this compound.
Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
High-Speed Stirring: Stir the mixture at high speed using a mechanical stirrer to form a coarse suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure until the desired particle size is achieved.
-
Characterization: Measure the average particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Visualizations
Signaling Pathways Potentially Modulated by Oleanane (B1240867) Triterpenoids
Oleanolic acid has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell survival. It is plausible that this compound may interact with similar pathways.
References
- 1. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:5282-14-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. ijrar.org [ijrar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of oleanolic acid in human plasma and study of its pharmacokinetics in Chinese healthy male volunteers by HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid UPLC-MS/MS method for the determination of oleanolic acid in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
"Olean-12-ene-3,11-diol stability testing in different solvents"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Olean-12-ene-3,11-diol in various solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation Out of Solution | The solvent's polarity is not optimal for this compound. The concentration of the compound exceeds its solubility limit in the chosen solvent. The temperature of the solution has decreased, reducing solubility. | 1. Review the solubility information; this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][2]. 2. Try preparing a more dilute solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[1]. 4. Consider a co-solvent system to improve solubility. |
| Inconsistent Analytical Results (e.g., HPLC, LC-MS) | The compound may be degrading in the chosen solvent or under the analytical conditions. The stock solution may not have been stored properly. The analytical method is not optimized for this compound. | 1. Prepare fresh solutions daily for analysis[1]. 2. Ensure stock solutions are stored desiccated at -20°C[1]. Allow the vial to warm to room temperature for at least an hour before opening to prevent condensation[1]. 3. Verify the purity of the compound using appropriate analytical techniques like HPLC, MS, and NMR[1]. 4. Refer to the General Analytical Protocol below and optimize parameters such as mobile phase, column, and temperature. |
| Visible Color Change or Appearance of New Peaks in Chromatogram | This may indicate degradation of the compound. Potential oxidation or reaction with solvent impurities. | 1. Immediately prepare a fresh stock solution from a new vial of the compound. 2. Analyze the degraded sample by LC-MS or GC-MS to identify potential degradation products. 3. If possible, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation. 4. Ensure high-purity solvents are used. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][2]. For biological assays, DMSO is a common choice.
Q2: What are the recommended storage conditions for this compound?
A2: Solid this compound should be stored desiccated. Stock solutions should be stored sealed at -20°C and can generally be kept for several months under these conditions[1]. It is recommended to prepare fresh working solutions from the stock on the day of use[1].
Q3: How can I improve the solubility of this compound?
A3: To achieve higher solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period[1]. If solubility issues persist, consider using a co-solvent system.
Q4: What are the potential signs of degradation for this compound?
A4: Signs of degradation can include a change in the physical appearance of the solid or solution (e.g., color change), as well as the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, as a triterpenoid (B12794562) with hydroxyl groups and a double bond, it may be susceptible to oxidation and acid-catalyzed rearrangements.
Experimental Protocols
General Stability Testing Protocol
This protocol is a general guideline and should be adapted based on the specific experimental needs. It is based on stability testing principles for similar compounds.
References
Technical Support Center: Optimizing Dosage and Concentration of Olean-12-ene-3,11-diol for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and concentration of Olean-12-ene-3,11-diol in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing high background or inconsistent results in my tetrazolium-based viability assay (e.g., MTT, XTT). What could be the cause?
A1: This is a common issue with triterpenoid (B12794562) compounds like this compound. The compound itself may be directly reducing the tetrazolium salt, leading to a false positive signal for cell viability.
Troubleshooting Steps:
-
Run a cell-free control: Prepare wells with your this compound concentrations in culture medium without cells. Add the tetrazolium reagent and incubate. A color change will confirm direct reduction by the compound.
-
Switch to an alternative assay: It is highly recommended to use a viability assay that is not based on metabolic reduction. Suitable alternatives include:
-
Sulforhodamine B (SRB) assay: Measures total protein content.
-
ATP-based assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of viable cells.
-
Q2: My compound is precipitating in the cell culture medium. How can I improve its solubility?
A2: this compound is a lipophilic molecule and may have poor solubility in aqueous solutions like cell culture media.
Troubleshooting Steps:
-
Optimize stock solution: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it in the culture medium.
-
Warm the tube: Gently warming the stock solution at 37°C and using an ultrasonic bath can aid in solubilization.
-
Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells. Run a vehicle control to assess solvent toxicity.
-
Serum concentration: Components in serum can sometimes interact with the compound. Consider testing solubility in a basal medium without serum first.
Q3: I am observing significant cell death even at very low concentrations of this compound. What should I do?
A3: This could be due to high sensitivity of your specific cell line or an error in concentration calculation.
Troubleshooting Steps:
-
Verify calculations: Double-check all calculations for stock solution preparation and serial dilutions.
-
Perform a broad dose-response experiment: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the accurate cytotoxic range for your cell line.
-
Check incubation time: A shorter incubation period may be necessary if the compound is highly potent in your cell model.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is recommended to perform a dose-response experiment over a broad range of concentrations. A good starting point is to test serial dilutions from 10 nM to 100 µM. This will help you identify a narrower, effective range for more detailed follow-up experiments.
Q2: How should I prepare my stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and chloroform. For cell culture experiments, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time will depend on your cell line and the specific endpoint you are measuring. Common incubation times for cytotoxicity assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the ideal duration for your experimental setup.
Data Presentation: Cytotoxicity of Oleanane (B1240867) Triterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oleanane-type triterpenoids, which are structurally related to this compound, against different cancer cell lines. This data can be used as a reference for determining a starting concentration range for your experiments.
| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 |
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | Various tumor cell lines | 0.001 - 1 |
| Oleanane-type triterpenoid glycosides | Various cancer cell lines | 4.4 - 13.7 |
| Barringtogenol C | HepG2 (Liver) | 15.1 ± 1.3 |
| Bemeuxin | HepG2 (Liver) | 13.2 ± 1.9 |
| Monodesmosidic saponins | HL-60, HepG2, A549, HeLa | 7.25 - 22.38 |
| Polyhydroxylated oleanane triterpenoid | A549, SMMC-7721, MCF-7, SW480 | 17.55 - 34.74 |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for at least 1 hour.
-
-
Staining:
-
Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.
-
-
Dye Solubilization and Measurement:
-
Allow the plates to air dry.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 510 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Assay Plate Preparation:
-
Prepare a 96-well opaque-walled plate with cells in culture medium.
-
Include control wells with medium only for background measurement.
-
-
Compound Treatment:
-
Add this compound to the experimental wells and incubate for the desired period.
-
-
Reagent and Plate Equilibration:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
"common challenges in the synthesis of Olean-12-ene-3,11-diol derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Olean-12-ene-3,11-diol derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and recommended solutions.
Issue 1: Low Yield of C-11 Hydroxylation
Question: I am experiencing low yields during the introduction of the hydroxyl group at the C-11 position of the oleanane (B1240867) scaffold. What are the common causes and how can I improve the yield?
Answer:
Low yields in C-11 hydroxylation are a frequent challenge. The primary reasons often revolve around the choice of oxidizing agent, reaction conditions, and the nature of the starting material.
-
Inefficient Oxidizing Agent: The direct hydroxylation of the C-11 position is challenging. A common strategy involves an initial allylic oxidation to introduce a carbonyl group at C-11, followed by stereoselective reduction.
-
Selenium Dioxide (SeO₂): This is a classic reagent for allylic oxidation. However, stoichiometric amounts can lead to over-oxidation and side products. Using catalytic SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can improve selectivity and yield.[1][2]
-
Chromium-based Reagents (e.g., CrO₃): These are powerful oxidizing agents but can be unselective and generate toxic waste. Careful control of stoichiometry and temperature is crucial to minimize side reactions.[2]
-
Ozone (O₃): Ozonolysis can be a chemoselective method for introducing an oxygen functionality at the C-12 position, which can then be further manipulated to achieve C-11 hydroxylation. The outcome is highly dependent on the reaction conditions and the specific oleanolic acid derivative used.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Allylic oxidations often require elevated temperatures, which can also promote side reactions. It is essential to carefully optimize the temperature to balance reaction rate and selectivity.
-
Solvent: The choice of solvent can significantly impact the solubility of the substrate and the reactivity of the oxidizing agent. Dichloromethane and acetic acid are commonly used.
-
-
Starting Material Reactivity: The presence of other functional groups in the oleanolic acid derivative can interfere with the desired oxidation. It is often necessary to protect reactive groups, such as the C-3 hydroxyl and C-28 carboxylic acid, prior to C-11 functionalization.
Troubleshooting Workflow for Low C-11 Hydroxylation Yield
References
"preventing degradation of Olean-12-ene-3,11-diol during extraction"
Welcome to the Technical Support Center for Olean-12-ene-3,11-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and subsequent handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Triterpenoids are known for their diverse pharmacological activities, making them valuable compounds in drug discovery and development. Ensuring the stability of this compound during extraction is crucial to preserve its native structure and biological activity, which is essential for accurate scientific investigation and potential therapeutic applications. Degradation can lead to the formation of artifacts, loss of yield, and misleading biological assay results.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
A2: The primary factors that can lead to the degradation of this compound are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, prolonged extraction times, and oxidative stress. The presence of a double bond at the C12-C13 position and hydroxyl groups in its structure makes it susceptible to certain chemical reactions.
Q3: From which natural sources has this compound been isolated?
A3: this compound has been isolated from various plant sources, including the bark of Garcinia vilersiana, the herbs of Onychium japonicum, and Celastrus angulatus.[1] Understanding the plant matrix is important for optimizing extraction protocols.
Q4: What types of solvents are suitable for extracting this compound?
A4: this compound is a lipophilic compound and is soluble in various organic solvents. Common solvents that can be used for its extraction include chloroform, dichloromethane, ethyl acetate (B1210297), acetone, and methanol (B129727). The choice of solvent will depend on the specific extraction technique and the polarity of other compounds in the plant matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction: Insufficient extraction time or temperature. | Increase the extraction time in increments of 30 minutes or the temperature by 5°C at a time, while monitoring for degradation. Consider using extraction enhancement techniques like sonication or microwave-assisted extraction. |
| Degradation of the compound: Exposure to high temperatures or harsh pH. | Reduce the extraction temperature and ensure the pH of the extraction solvent is neutral. If acidic or basic conditions are necessary for other reasons, minimize the exposure time. | |
| Inappropriate solvent: The solvent used may not be optimal for solubilizing the compound from the plant matrix. | Experiment with a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, methanol). A sequential extraction from non-polar to polar solvents can also be effective. | |
| Presence of unknown peaks in chromatogram | Formation of degradation products: The compound may be degrading during extraction or sample processing. | Review the extraction conditions (temperature, pH, light exposure) and consider performing a forced degradation study to identify potential degradation products. |
| Co-extraction of impurities: The solvent system may be extracting other compounds with similar chromatographic properties. | Optimize the chromatographic method to improve resolution. Consider a sample clean-up step using Solid Phase Extraction (SPE) prior to analysis. | |
| Poor reproducibility of extraction yield | Inconsistent experimental parameters: Variations in temperature, time, solvent-to-solid ratio, or particle size of the plant material. | Standardize all extraction parameters. Ensure the plant material is homogenously ground to a consistent particle size. Use calibrated equipment for accurate measurements. |
| Loss of compound during solvent evaporation | High temperature during concentration: The compound may be heat-sensitive. | Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure for solvent removal. Alternatively, use a gentle stream of nitrogen gas. |
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be inferred under stress conditions.
Caption: Potential degradation pathways for this compound.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions, based on general knowledge of triterpenoid stability. This data should be used as a guideline for experimental design, and specific stability studies are recommended.
| Stress Condition | Parameter | Value | Time | Hypothetical % Degradation |
| Acidic | pH | 2.0 | 24 h | 15 - 25% |
| 4.0 | 24 h | 5 - 10% | ||
| Neutral | pH | 7.0 | 24 h | < 2% |
| Basic | pH | 10.0 | 24 h | 10 - 20% |
| 12.0 | 24 h | > 30% | ||
| Thermal | Temperature | 40°C | 48 h | < 5% |
| 60°C | 24 h | 10 - 15% | ||
| 80°C | 8 h | 20 - 30% | ||
| Oxidative | Reagent | 3% H₂O₂ | 8 h | 25 - 40% |
| Photolytic | Light | UV (254 nm) | 24 h | 5 - 15% |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general procedure for the extraction of this compound. Optimization may be required depending on the specific plant matrix.
-
Sample Preparation:
-
Air-dry the plant material (e.g., bark, leaves) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of hexane and ethyl acetate).
-
Perform the extraction at room temperature with continuous stirring for 24 hours. Alternatively, use sonication for 1-2 hours or microwave-assisted extraction for 5-10 minutes at a controlled temperature (< 50°C).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.
-
-
Sample Clean-up (Optional):
-
For cleaner extracts, a solid-phase extraction (SPE) step can be employed. Use a C18 cartridge, condition it with methanol and then water. Load the re-dissolved extract and elute with a step gradient of methanol in water.
-
-
Storage:
-
Store the dried extract in a sealed, amber-colored vial at -20°C to prevent degradation.
-
Caption: General workflow for the extraction of this compound.
Protocol 2: Stability Indicating HPLC Method for Analysis
This protocol outlines a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Start with 70% A, increase to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the extract in methanol or acetonitrile and filter through a 0.45 µm syringe filter.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should perform their own experiments to optimize extraction and analysis methods for their specific needs and to verify the stability of this compound under their experimental conditions.
References
Technical Support Center: Interpreting Complex NMR Spectra of Oleanane Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of oleanane (B1240867) triterpenoids. The complex, rigid pentacyclic structure of these molecules often leads to crowded and challenging NMR spectra. This guide offers strategies to resolve these issues and obtain high-quality, interpretable data for accurate structure elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of oleanane triterpenoids so complex and difficult to interpret?
A1: The complexity arises from the rigid and often highly substituted pentacyclic skeleton. This leads to:
-
Severe Signal Overlap: Many methylene (B1212753) (-CH₂-) and methine (-CH-) protons reside in chemically similar environments, causing their signals to resonate in a narrow region of the spectrum (typically 0.8 - 2.5 ppm), resulting in a broad, unresolved "hump".[1]
-
Complex Splitting Patterns: The rigid chair/boat conformations of the cyclohexane (B81311) rings lead to complex spin-spin coupling networks, making it difficult to discern individual multiplet structures.
-
Numerous Singlets: The characteristic eight angular methyl groups of the oleanane skeleton typically appear as sharp singlets, which can sometimes overlap with each other or with other signals.[2][3]
Q2: What are the characteristic ¹³C NMR signals that help identify an oleanane skeleton?
A2: The most indicative signals in the ¹³C NMR spectrum for a common oleanane with a double bond between C-12 and C-13 are the olefinic carbon resonances. You will typically observe signals around δC 122 (C-12) and δC 145 (C-13).[3][4] The presence of 30 carbon signals, which can be categorized by DEPT experiments into methyl, methylene, methine, and quaternary carbons, is also a key indicator.[2]
Q3: How can I differentiate between an oleanane and an ursane-type triterpenoid (B12794562) using ¹³C NMR?
A3: While structurally very similar, the position of a methyl group distinguishes these two skeletons. This difference is reflected in the chemical shifts of the C-12 and C-13 olefinic carbons. In ursanes, the proximity of the C-29 methyl group to the double bond causes a shielding effect on C-13 and a deshielding effect on C-12.[3][4]
| Skeleton | Typical δC for C-12 | Typical δC for C-13 |
| Oleanane | ~122 ppm | ~145 ppm |
| Ursane | ~124 ppm | ~139 ppm |
Q4: My ¹H NMR spectrum shows very broad peaks. What could be the cause and how can I fix it?
A4: Broad peaks in the NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.[5]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity or aggregation. Diluting the sample may help.[5]
-
Incomplete Dissolution: If the compound is not fully soluble in the deuterated solvent, the sample will be inhomogeneous, resulting in broad lines. Try a different solvent or gently warm the sample.[5]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Purifying the sample further may be necessary.
Troubleshooting Guides
Guide 1: Resolving Severe Signal Overlap in the Aliphatic Region
Issue: The ¹H NMR spectrum between 0.8 and 2.5 ppm is an unresolved multiplet, making it impossible to assign individual proton signals.
Solutions:
-
Change the Deuterated Solvent: Acquiring the spectrum in a different solvent can alter the chemical shifts of protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ are known to induce significant chemical shift changes compared to chloroform-d (B32938) (CDCl₃).[5][6]
-
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR is essential for disentangling complex spectra.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing you to trace out spin systems.[7][8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This helps to spread out the proton signals based on the much larger chemical shift dispersion of the ¹³C spectrum.[8][9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[2][8]
-
Workflow for Resolving Signal Overlap:
Caption: A logical workflow for addressing signal overlap in ¹H NMR spectra.
Guide 2: Assigning the Eight Angular Methyl Singlets
Issue: The eight methyl singlets in the ¹H NMR spectrum are clustered together, making unambiguous assignment difficult.
Solution:
The most powerful technique for assigning methyl groups is ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) . The long-range correlations (typically ²JCH and ³JCH) from the methyl protons to nearby quaternary and methine carbons provide the necessary connectivity information for assignment.
Typical HMBC Correlations for Methyl Group Assignment:
| Methyl Group | Correlates to Carbons (Typical) |
| H₃-23 | C-3, C-4, C-5, C-24 |
| H₃-24 | C-3, C-4, C-5, C-23 |
| H₃-25 | C-1, C-5, C-9, C-10 |
| H₃-26 | C-7, C-8, C-9, C-14 |
| H₃-27 | C-8, C-13, C-14, C-15 |
| H₃-28 | C-16, C-17, C-18, C-22 |
| H₃-29 | C-19, C-20, C-21, C-30 |
| H₃-30 | C-19, C-20, C-21, C-29 |
Note: The exact correlations can vary depending on the specific substitution pattern of the oleanane triterpenoid.
Logical Relationship for Methyl Assignment:
Caption: Using HMBC to assign a specific methyl group (Me-23).
Guide 3: Determining Stereochemistry
Issue: The relative stereochemistry of substituents on the oleanane skeleton is unclear from 1D and basic 2D NMR data.
Solution:
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) is the key experiment for determining through-space proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), which is invaluable for establishing stereochemistry.
Example Application: To determine the stereochemistry of a hydroxyl group at C-3, look for NOESY correlations between H-3 and nearby axial or equatorial protons. For example, an axial H-3 would show NOESY cross-peaks to the axial H-2 and H-5 protons.
Experimental Protocols
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃) is a common starting point. If signal overlap is severe, consider benzene-d₆.
-
Concentration: 5-10 mg of sample in 0.6 mL of deuterated solvent.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C{¹H} NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer for quaternary carbons).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or C).
-
Experiments: Three experiments are typically run: DEPT-45 (all carbons with attached protons are positive), DEPT-90 (only CH signals are positive), and DEPT-135 (CH and CH₃ signals are positive, CH₂ signals are negative).
¹H-¹H COSY
-
Pulse Program: A standard COSY experiment (e.g., cosygpppqf).
-
Spectral Width: The same as the ¹H spectrum in both dimensions.
-
Data Points: Acquire at least 1024 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
¹H-¹³C HSQC
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Data Points: Typically 1024 points in F2 and 256 increments in F1.
¹H-¹³C HMBC
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width: Same as HSQC.
-
Optimization: The long-range coupling delay should be optimized for an average JCH of 8-10 Hz.
¹H-¹H NOESY
-
Pulse Program: A standard NOESY experiment with gradient selection (e.g., noesygpph).
-
Mixing Time: This is a crucial parameter. A mixing time of 300-800 ms (B15284909) is a good starting point for molecules of this size. It may be necessary to run experiments with different mixing times.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data [mdpi.com]
- 4. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. Structure elucidation and NMR assignments of two new triterpenoids from the stems of Paragonia pyramidata (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
"Olean-12-ene-3,11-diol interference with common assay reagents"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Olean-12-ene-3,11-diol and other oleanane-type triterpenoids to interfere with common assay reagents and experimental results. Due to the limited specific data on this compound's direct assay interference, this guide focuses on the potential issues arising from the physicochemical properties of this class of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that could lead to assay interference?
A1: this compound is a pentacyclic triterpenoid, a class of compounds known for its lipophilicity and poor aqueous solubility. This can lead to several challenges in in vitro assays, including precipitation, aggregation, and non-specific interactions with assay components.
Q2: How can the poor solubility of this compound affect my experimental results?
A2: Poor solubility is a significant source of experimental artifacts. If this compound precipitates in your aqueous assay buffer, the actual concentration in solution will be lower and inconsistent, leading to:
-
Inaccurate Potency: Underestimation of the compound's true biological activity (e.g., artificially high IC50 values).
-
High Variability: Inconsistent results between replicate wells and across different experiments.
-
Non-Specific Effects: The compound precipitate itself can cause non-specific cytotoxicity or interfere with optical measurements.
Q3: Can this compound interfere with absorbance- or fluorescence-based assays?
A3: Yes, compounds like this compound with low aqueous solubility can form colloidal aggregates or precipitates that scatter light. In absorbance-based assays, this light scattering can be incorrectly measured as an increase in absorbance, leading to false-positive results.[1] For fluorescence-based assays, the compound might possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay, or it could quench the fluorescent signal of the reporter molecule.
Q4: What is compound aggregation and how can it lead to false positives?
A4: Compound aggregation occurs when small molecules self-associate in solution to form colloidal particles, typically in the low micromolar range. These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not due to direct binding at the active site. This is a common mechanism for false-positive results in high-throughput screening.
Q5: Could the inherent biological activity of this compound interfere with the interpretation of my cell-based assay results?
A5: Yes. Oleanane triterpenoids have been reported to possess various biological activities, including anti-inflammatory and anti-cancer effects. If your assay is designed to measure a specific cellular pathway (e.g., apoptosis, cytokine production), the inherent bioactivity of this compound could produce a response that is independent of the intended target, complicating data interpretation.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed Upon Dilution in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in assay wells.
-
Inconsistent results and poor dose-response curves.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Analysis of Olean-12-ene-3,11-diol and Olean-12-ene-3,11-dione: An Overview of Available Biological Activity Data
A comprehensive review of the current scientific literature reveals a notable scarcity of detailed, direct comparative studies on the biological activities of Olean-12-ene-3,11-diol and Olean-12-ene-3,11-dione. While both are oleanane-type pentacyclic triterpenoids, suggesting potential for interesting pharmacological effects, the available data is limited and largely general. This guide summarizes the currently accessible information on each compound to provide a foundation for future research.
Olean-12-ene-3,11-dione: Anti-Inflammatory Potential
This compound: Limited Biological Data
Information regarding the biological activities of this compound is even more limited within peer-reviewed scientific publications. While some commercial chemical suppliers anecdotally suggest a range of potential activities including anti-inflammatory, antilipemic, and neuroprotective effects, these claims are not substantiated by accessible, rigorous experimental data. The signaling pathways mentioned in such contexts, including PPARα/TFEB, p38MAPK, and PI3K/AKT, remain speculative without dedicated research to confirm these interactions.
Context from Related Oleanane (B1240867) Triterpenoids
To provide a broader context, the oleanane skeleton is a common scaffold for a multitude of bioactive natural products. Oleanolic acid, a closely related and extensively studied oleanane triterpenoid (B12794562), and its derivatives have demonstrated a wide array of pharmacological activities, including well-documented anti-inflammatory and anti-cancer effects.[2][3] These compounds are known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Nrf2 pathways.[4] The established bioactivity of these related compounds underscores the potential of this compound and Olean-12-ene-3,11-dione as subjects for future pharmacological investigation.
Experimental Methodologies for Future Investigation
For researchers interested in exploring the biological activities of these compounds, established experimental protocols for evaluating oleanane triterpenoids can be adapted.
In Vitro Anti-Inflammatory Activity Assessment
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells, such as the RAW 264.7 cell line.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or Olean-12-ene-3,11-dione) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, with the exception of the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curve.
In Vitro Cytotoxicity Assessment
The cytotoxic potential of these compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and seeded in 96-well plates at a density of 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and IC50 values are determined.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of specific data for this compound and Olean-12-ene-3,11-dione, the following diagrams represent generalized workflows and a hypothetical signaling pathway based on the known activities of other oleanane triterpenoids.
References
A Comparative Analysis of the Anti-inflammatory Effects of Olean-12-ene-3,11-diol Derivatives and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of oleanolic acid derivatives, a class of compounds to which Olean-12-ene-3,11-diol belongs, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). While direct comparative studies on this compound and dexamethasone are limited, this guide synthesizes available experimental data on related oleanolic acid derivatives to offer valuable insights for researchers in inflammation and drug discovery.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of oleanolic acid derivatives and dexamethasone from various in vitro and in vivo models. It is important to note that the data for oleanolic acid derivatives represents a class of compounds and not specifically this compound, for which specific data was not found.
Table 1: In Vitro Anti-inflammatory Activity
| Compound Class | Assay | Cell Line | Stimulant | Endpoint | Result |
| Oleanolic Acid Derivatives | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | >75% inhibition of NO at 1 µg/mL (for a diamine-PEGylated derivative)[1] | A series of 11-oxo-oleanolic acid derivatives showed potent inhibition of NO production in LPS-induced BV2 cells[2][3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Indole oleanolic acid derivatives inhibited the expression of pro-inflammatory cytokines[1] | ||
| Dexamethasone | Nitric Oxide (NO) Production | Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production with a concentration of 10 µM[4] | |
| Cytokine Inhibition (IL-6) | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | IC50 > 10⁻⁶ M considered resistant[5] | In another study, the IC50 for dexamethasone inhibition of LPS-induced IL-6 was ~0.5 x 10⁻⁸ M[6] | |
| Lymphocyte Proliferation | Human Lymphocytes | - | IC50 of 1.1 ng/mL[7] | ||
| T-helper Cell Trafficking | In vivo (clinical trial) | - | IC50 of 3.36 ng/mL[7] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound Class | Animal Model | Assay | Dosage | Result |
| Oleanolic Acid Derivatives | Mouse | TPA-induced Ear Edema | Not specified | A diamine-PEGylated derivative of oleanolic acid induced greater suppression of edema than diclofenac[1] |
| Rat | Carrageenan-induced Paw Edema | Not specified | Acetylated and methylated derivatives elicited a better anti-inflammatory response than the parent triterpenic acid[1] | |
| Dexamethasone | Rat | Carrageenan-induced Paw Edema | 0.225 or 2.25 mg/kg | Dose-dependent inhibition of edema[7] |
| Rat | Collagen-induced Arthritis | Not specified | Potent anti-inflammatory actions on paw edema[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9][10]
-
Animals: Male Wistar rats or Swiss albino mice are typically used.[10] Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the left hind paw of the animal.[10]
-
Treatment: The test compound (e.g., oleanolic acid derivative) or reference drug (e.g., dexamethasone) is administered, typically intraperitoneally or orally, at a specified time before the carrageenan injection.
-
Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer or digital calipers.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the change in paw volume/thickness in the treated group with the control group.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This in vitro assay is used to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator, nitric oxide.[11][12]
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[11][12]
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration before being stimulated with LPS (e.g., 1 µg/mL).
-
NO Measurement: After a 24-hour incubation with LPS, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[11][12]
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC50) can also be determined.
Signaling Pathways and Mechanisms of Action
Both oleanolic acid derivatives and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Dexamethasone: Mechanism of Action
Dexamethasone, a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR) in the cytoplasm.[13] This complex then translocates to the nucleus where it interferes with the activity of pro-inflammatory transcription factors like NF-κB. Dexamethasone can inhibit NF-κB activity through the induction of the IκBα inhibitory protein, which traps NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene expression.[14] Additionally, the GR-dexamethasone complex can directly interact with NF-κB, leading to the repression of its transcriptional activity.[13][15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Olean-12-ene-3,11-diol and Cisplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisplatin (B142131) is a well-established anticancer drug with potent cytotoxic effects across a wide range of malignancies. Its mechanism primarily involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects and the development of drug resistance.
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562), belongs to a class of natural compounds known for their diverse pharmacological activities, including anticancer effects. While specific data on this compound is limited, studies on related oleanane (B1240867) triterpenoids suggest that their cytotoxic action is mediated through the induction of apoptosis and cell cycle arrest, often involving mitochondrial pathways. This comparison aims to juxtapose the known cytotoxic profiles and mechanisms of action of these two compounds to inform future research and drug development efforts.
Data Presentation: A Comparative Look at Cytotoxicity
Due to the absence of direct comparative studies, this section presents available cytotoxicity data for cisplatin and representative oleanane triterpenoids against various cancer cell lines. It is important to note that IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell line, exposure time, and assay method.
Table 1: Cytotoxicity of Cisplatin in Various Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| A549 (Lung Carcinoma) | 3.49 - 36.94 | 48 - 72 | MTT |
| BEAS-2B (Normal Lung) | 2.10 - 47.43 | 24 - 72 | MTT |
| MCF-7 (Breast Cancer) | Varies widely | 48 - 72 | MTT |
| HeLa (Cervical Cancer) | Varies widely | 48 - 72 | MTT |
| HepG2 (Liver Cancer) | Varies widely | 48 - 72 | MTT |
| C33-A (Cervical Cancer) | Not specified | Not specified | Not specified |
| SKOV-3 (Ovarian Cancer) | Not specified | Not specified | Not specified |
| H460 (Lung Carcinoma) | Not specified | Not specified | Not specified |
| H520 (Lung Carcinoma) | Not specified | Not specified | Not specified |
Source: Data compiled from multiple studies. A meta-analysis has shown significant heterogeneity in published IC50 values for cisplatin, highlighting the importance of standardized experimental protocols[1].
Table 2: Cytotoxicity of Representative Oleanane Triterpenoids in Various Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 | [2] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 | [2] |
| Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA) | K562 (Leukemia) | 0.78 ± 0.037 | [4] |
| Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA) | HEL (Leukemia) | 0.21 ± 0.041 | [4] |
| Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA) | Jurkat (Leukemia) | 0.29 ± 0.025 | [4] |
Note: Data for this compound is not available. The table presents data for the parent compound, oleanolic acid, and a synthetic derivative to provide a potential range of activity for this class of compounds.
Experimental Protocols
Standard methodologies are employed to assess the cytotoxicity of anticancer compounds. The following protocols are generalized examples of how the cytotoxic effects of this compound and cisplatin could be compared.
Cell Culture and Treatment
Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, cells are treated with various concentrations of this compound or cisplatin for specific durations (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Treatment: After the drug treatment period, the culture medium is removed.
-
MTT Addition: A solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.[5]
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
-
Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Mandatory Visualization
Experimental Workflow
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]
- 5. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
Structure-Activity Relationship of Olean-12-ene-3,11-diol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Olean-12-ene scaffold, a pentacyclic triterpenoid (B12794562) backbone, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Olean-12-ene-3,11-diol derivatives, focusing on their cytotoxic and anti-inflammatory properties. While comprehensive SAR studies on a broad series of this compound derivatives are limited in the current scientific literature, this guide synthesizes available data on the parent compound and structurally related analogs to provide insights into the key structural features influencing their biological activity.
Comparative Analysis of Biological Activity
The biological activity of oleanane (B1240867) triterpenoids is significantly influenced by the nature and position of functional groups on the pentacyclic core. For this compound derivatives, modifications at the C-3, C-11, and C-28 positions are anticipated to be critical for modulating their cytotoxic and anti-inflammatory effects.
Cytotoxic Activity
Derivatives of the closely related oleanolic acid have demonstrated that modifications to the A and C rings can lead to potent cytotoxic agents.[1] For instance, the introduction of electron-withdrawing groups often enhances activity. While specific data for a series of 3,11-diol derivatives is scarce, we can infer potential trends from related compounds. The parent compound, (3β,11α)-Olean-12-ene-3,11-diol, has been isolated from natural sources such as Onychium japonicum.[2] Studies on other dihydroxy oleanane derivatives, such as Oleanan-12-ene-2,3-diol, have shown significant cytotoxic effects against melanoma and cervical cancer cells, suggesting the diol functionality can be conducive to anticancer activity.[3]
| Compound/Derivative Class | Key Structural Features | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Oleanolic Acid | 3β-OH, 28-COOH | Panc-28 (Pancreatic) | ~101 µM | [1] |
| Olean-12-en-3-one | 3-oxo | Not specified | Generally less active than derivatives | [1] |
| CDDO | 2-cyano-3,12-dioxo-1,9(11)-dien-28-oic acid | Various tumor cell lines | 0.001 - 1 µM | [1] |
| Methyl 2-bromobetulonate | Related triterpenoid | CCRF-CEM | 2.9 µM | [4] |
| 2'-aminothiazolo oleanonic acid | Thiazole ring at C2/C3 | CCRF-CEM | 9.7 - 11.4 µM | [4] |
| 3β,6β-dihydroxyolean-12-en-27-oic acid | 3,6-diol, 27-COOH | Not specified | Cytotoxic and apoptosis-inducing | [5] |
This table includes data from structurally related oleanane derivatives to provide a comparative context due to the limited availability of data on a comprehensive series of this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of oleanane triterpenoids is well-documented. Modifications leading to derivatives like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) have been shown to potently suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The presence of hydroxyl groups, as in the 3,11-diol scaffold, may contribute to anti-inflammatory effects through mechanisms such as the inhibition of pro-inflammatory cytokine production. For example, a lactone derivative of oleanolic acid significantly diminished nitric oxide (NO) production and down-regulated the mRNA expression of iNOS, COX-2, IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of biological data. Below are representative protocols for key experiments cited in the evaluation of oleanane derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no test compound.
-
Incubate the plate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with sodium nitrite.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex biological data and experimental processes.
Caption: Inferred structure-activity relationships for this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Research Portal [ujcontent.uj.ac.za]
- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Olean-12-ene-3,11-diol and Other Natural Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Chronic inflammation is a significant underlying factor in a multitude of diseases, driving a continuous search for novel and effective anti-inflammatory agents. Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for the discovery of new therapeutic leads. This guide provides a comparative analysis of the anti-inflammatory efficacy of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid, against a panel of well-established natural anti-inflammatory compounds: Curcumin (B1669340), Boswellic Acid, Resveratrol, Quercetin, and Gingerol.
This document summarizes available quantitative data, details common experimental methodologies for assessing anti-inflammatory activity, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the in vitro efficacy of the selected natural compounds against key inflammatory mediators and pathways. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. It is important to note that direct, comprehensive experimental data for this compound is limited in the current scientific literature. Therefore, data for structurally related oleanane (B1240867) triterpenoids are included to provide a potential indication of its activity profile, with the understanding that these are not direct measurements for this compound itself.
Table 1: Inhibition of Key Inflammatory Enzymes and Pathways (IC50 Values)
| Compound | Target | IC50 (µM) | Cell Line/System |
| Oleanane Triterpenoids (analogs) | NF-κB | 3.1 - 18.9 | HepG2 cells |
| Curcumin | NF-κB | ~15 | RAW264.7 cells[1] |
| 5-LOX | 0.5 - 5 | Various | |
| COX-2 | Variable | Various | |
| Boswellic Acid (AKBA) | 5-LOX | 1.5 | Human neutrophils[2] |
| Cathepsin G | 0.5 - 4.1 | Cell-free assay[3] | |
| mPGES-1 | 3 - 10 | Cell-free assay[3] | |
| Resveratrol | Nitric Oxide (NO) Production | 1.35 | RAW264.7 macrophages[4] |
| IL-6 Production | 1.12 | RAW264.7 macrophages[4] | |
| TNF-α Production | 1.92 | RAW264.7 macrophages[4] | |
| Quercetin | Nitric Oxide (NO) Production | ~20-50 | RAW264.7 macrophages |
| TNF-α Production | ~10-30 | Various | |
| Gingerol (6-Gingerol) | Nitric Oxide (NO) Production | ~5-40 | J774.1 macrophages[5] |
| COX-2 | Variable | Various |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (IC50 Values)
| Compound | Cytokine | IC50 (µM) | Cell Line |
| Resveratrol | IL-6 | 1.12 | RAW264.7 macrophages[4] |
| Resveratrol | TNF-α | 1.92 | RAW264.7 macrophages[4] |
| Boswellic Acid Composition (LI13019F1) | TNF-α | 12.38 µg/mL | Human PBMCs[6] |
| Gingerol (6-Paradol) | IL-6, TNF-α | Effective at 20 µg/mL | BV-2 microglia[7] |
Mechanisms of Anti-Inflammatory Action: Key Signaling Pathways
The anti-inflammatory effects of these natural compounds are mediated through their interaction with various signaling pathways that regulate the inflammatory response. The diagrams below, generated using Graphviz, illustrate some of the primary pathways targeted by these molecules.
Caption: Inhibition of the NF-κB signaling pathway by various natural compounds.
The NF-κB pathway is a central regulator of inflammation. Many natural compounds, likely including this compound and its analogs, exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes, including those encoding for iNOS, COX-2, and various cytokines.[8][9][10]
Caption: Inhibition of the Arachidonic Acid Cascade by natural compounds.
The arachidonic acid pathway is another critical target for anti-inflammatory drugs. Enzymes like COX-2 and 5-LOX produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Compounds like Curcumin, Boswellic Acid, and Gingerol have been shown to inhibit these enzymes.[2][3][5]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for key in vitro assays commonly employed in this field.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.[11]
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[12]
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin, etc.) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11][12] Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[12][13] The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples.
-
-
Cell Viability: A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.[12]
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of COX-2.
-
Assay Principle: The assay typically measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Reagents:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.[14]
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[15]
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.[14][16]
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590-620 nm for TMPD oxidation) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Caption: Experimental workflow for the COX-2 inhibition assay.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.
-
Cell Line: HEK293T or other suitable cell lines are commonly used.[2][17]
-
Assay Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[18]
-
After 24-48 hours, pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.[18]
-
After the stimulation period (typically 6-8 hours), lyse the cells.[18]
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[18][19]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
-
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Conclusion
While this compound remains a less-characterized compound in terms of its specific anti-inflammatory efficacy, its structural relationship to other oleanane triterpenoids suggests that it likely possesses anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. In comparison, natural compounds such as Curcumin, Boswellic Acid, Resveratrol, Quercetin, and Gingerol have been more extensively studied, with a significant body of evidence supporting their multi-targeted anti-inflammatory effects.
This guide provides a foundational comparison based on the available data. Further research, including direct head-to-head comparative studies employing standardized experimental protocols, is necessary to definitively establish the efficacy of this compound relative to these other well-known natural anti-inflammatory agents. Such studies will be crucial in guiding the future development of novel anti-inflammatory therapeutics from natural sources.
References
- 1. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities [frontiersin.org]
- 8. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. resources.amsbio.com [resources.amsbio.com]
In Vitro Validation of Olean-12-ene-3,11-diol's Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Olean-12-ene-3,11-diol, also known as Soyasapogenol B, on the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established NF-κB inhibitors. The information presented is collated from preclinical studies to support further research and drug development endeavors.
Executive Summary
This compound, a natural oleanane (B1240867) triterpenoid, has demonstrated inhibitory effects on the NF-κB signaling pathway in vitro. This guide details the mechanistic action of this compound and compares its activity with well-characterized synthetic inhibitors such as TPCA-1 and IMD-0354. The data presented herein is intended to provide a framework for evaluating this compound as a potential therapeutic agent targeting NF-κB-mediated inflammation and disease.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the in vitro activity of this compound (Soyasapogenol B) and comparator compounds on the NF-κB pathway.
| Compound | Target in NF-κB Pathway | Cell Type | Assay | Effective Concentration/IC50 | Reference |
| This compound (Soyasapogenol B) | IKKα/β, IκBα phosphorylation and degradation, p65 nuclear translocation | Murine Macrophages | Western Blot, Luciferase Reporter Assay | 10-40 µmol/L (qualitative inhibition) | [1] |
| TPCA-1 | IKKβ | HEK293 cells | Luciferase Reporter Assay | <1 nM | [2] |
| IMD-0354 | IKKβ | HEK293 cells | Luciferase Reporter Assay | 292 nM | [2] |
| BAY 11-7082 | IκBα phosphorylation | Various | Multiple | ~5-10 µM | [1] |
Mechanism of Action: this compound
In vitro studies have elucidated the mechanism by which this compound (Soyasapogenol B) inhibits the canonical NF-κB pathway. Upon stimulation with lipopolysaccharide (LPS), a potent activator of the NF-κB pathway, this compound has been shown to:
-
Inhibit IKKα/β Phosphorylation: It prevents the activation of the IκB kinase (IKK) complex, a critical upstream event in the NF-κB cascade.[1]
-
Block IκBα Phosphorylation and Degradation: By inhibiting IKK, it subsequently prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα.[1]
-
Prevent p65 Nuclear Translocation: As IκBα remains bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of the transcriptionally active p65 subunit to the nucleus is inhibited.[1]
This multi-level inhibition effectively abrogates the transcription of NF-κB target genes involved in the inflammatory response.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for in vitro validation of NF-κB inhibitors.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human embryonic kidney cells (HEK293) stably transfected with an NF-κB luciferase reporter construct.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for luciferase assay, 6-well for Western blot). After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound or comparator compounds for a specified time (e.g., 2 hours). Subsequently, cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL), for the indicated time period.[1]
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
-
Protocol:
-
Following treatment, cells in a 96-well plate are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to an opaque 96-well plate.
-
Luciferase assay reagent containing the substrate (luciferin) is added to each well.
-
Luminescence is immediately measured using a luminometer.
-
To normalize for transfection efficiency, a co-transfected Renilla luciferase vector can be used, and the ratio of Firefly to Renilla luminescence is calculated.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation.
-
Protocol for IκBα Phosphorylation and Degradation:
-
After treatment, whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.[1]
-
-
Protocol for p65 Nuclear Translocation:
-
Cytoplasmic and nuclear protein fractions are isolated using a nuclear extraction kit.
-
Protein concentration is determined for each fraction.
-
Equal amounts of nuclear protein are analyzed by Western blot as described above, using a primary antibody against the p65 subunit of NF-κB.
-
Lamin B1 is used as a nuclear loading control.[1]
-
Conclusion
The available in vitro evidence indicates that this compound (Soyasapogenol B) is a potent inhibitor of the canonical NF-κB signaling pathway. Its ability to target multiple upstream steps in the cascade, including IKK activation and IκBα degradation, suggests a robust mechanism of action. While direct quantitative comparisons with synthetic inhibitors like TPCA-1 and IMD-0354 require further investigation to establish precise IC50 values for this compound, the qualitative data strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further studies are warranted to fully characterize its potency, selectivity, and efficacy in various disease models.
References
Head-to-Head Comparison: Olean-12-ene-3,11-diol vs. Celecoxib in the Context of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the pentacyclic triterpenoid (B12794562) Olean-12-ene-3,11-diol and the well-established selective COX-2 inhibitor, Celecoxib. The comparison focuses on their mechanisms of action related to the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. While Celecoxib is a direct inhibitor of the COX-2 enzyme with well-documented potency, current research on this compound points towards a different, indirect anti-inflammatory mechanism.
Executive Summary
Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins (B1171923). In contrast, while this compound exhibits anti-inflammatory properties, there is currently no publicly available data demonstrating its direct inhibitory activity on the COX-2 enzyme. The available evidence suggests that its anti-inflammatory effects may stem from the suppression of COX-2 expression, a distinct mechanism from direct enzymatic inhibition. This guide will delve into the specifics of these differing modes of action, supported by available data and detailed experimental methodologies.
Data Presentation
The following tables summarize the key characteristics and reported activities of this compound and Celecoxib.
Table 1: Comparative Overview
| Feature | This compound | Celecoxib |
| Compound Class | Pentacyclic Triterpenoid (Oleanane-type) | Diaryl-substituted Pyrazole |
| Primary Anti-inflammatory Mechanism | Suppression of pro-inflammatory gene expression (including COX-2) | Selective, direct inhibition of the COX-2 enzyme |
| Direct COX-2 Inhibition (IC50) | Data not available in the public domain | ~40 nM[1] (values can vary by assay) |
Table 2: Reported Anti-Inflammatory and Related Biological Activities
| Activity | This compound | Celecoxib |
| Effect on Pro-inflammatory Cytokines | Reduces levels of various pro-inflammatory cytokines. | Reduces inflammation, which can indirectly affect cytokine levels. |
| Effect on Prostaglandin (B15479496) Synthesis | May reduce prostaglandin levels by suppressing COX-2 expression. | Directly inhibits the synthesis of prostaglandins by blocking the COX-2 enzyme.[1] |
| Other Reported Activities | Antilipemic effects, neuroprotective properties. | Analgesic, antipyretic, and potential anti-cancer activities.[2] |
Mechanism of Action
Celecoxib: A Direct COX-2 Inhibitor
Celecoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the COX-2 enzyme.[3] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[4][5] By binding to and inhibiting the active site of COX-2, Celecoxib effectively blocks the production of these prostaglandins, thereby reducing inflammation and pain.[1] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, which is associated with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[3]
This compound: An Indirect Modulator of Inflammatory Pathways
Current scientific literature does not provide evidence of direct inhibition of the COX-2 enzyme by this compound. Instead, studies on related oleanane (B1240867) triterpenoids suggest an anti-inflammatory mechanism that involves the modulation of gene expression. These compounds have been shown to suppress the activation of transcription factors, such as NF-κB, which are crucial for the expression of pro-inflammatory genes, including COX-2. By inhibiting the synthesis of the COX-2 enzyme, this compound can also lead to a reduction in prostaglandin production, but through an upstream regulatory mechanism rather than direct enzyme inhibition.
Signaling Pathway Visualization
The following diagram illustrates the arachidonic acid cascade and the distinct points of intervention for Celecoxib and this compound.
Caption: Proposed mechanisms of action for Celecoxib and this compound.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the direct inhibitory effect of a compound on COX-2 activity.
Principle: The assay measures the peroxidase component of the COX-2 enzyme. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[6][7][8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Test compound (this compound or Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and the colorimetric substrate.
-
100% Activity wells: Add assay buffer, hemin, COX-2 enzyme, and the colorimetric substrate.
-
Inhibitor wells: Add assay buffer, hemin, COX-2 enzyme, the colorimetric substrate, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro COX-2 inhibition assay.
Conclusion
The comparison between this compound and Celecoxib highlights two distinct approaches to mitigating inflammation centered around the COX-2 enzyme. Celecoxib is a direct, potent, and selective inhibitor of COX-2, with a well-established quantitative profile. This compound, representing a class of oleanane triterpenoids, appears to exert its anti-inflammatory effects through an indirect mechanism involving the suppression of pro-inflammatory gene expression, including that of COX-2.
For researchers in drug discovery, this distinction is critical. While both compounds may lead to a reduction in inflammatory mediators, their different mechanisms of action have significant implications for their pharmacological profiles, potential therapeutic applications, and side-effect profiles. Further research, specifically in vitro enzymatic assays, is required to determine if this compound possesses any direct COX-2 inhibitory activity and to quantify its potency if such activity exists. This would enable a more direct and comprehensive head-to-head comparison with established COX-2 inhibitors like Celecoxib.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
Cross-Validation of HPLC and NMR Data for the Definitive Characterization of Olean-12-ene-3,11-diol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The structural elucidation and purity assessment of natural products are critical steps in drug discovery and development. Olean-12-ene-3,11-diol, a pentacyclic triterpenoid, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, emphasizing the power of cross-validating data from both techniques for unambiguous identification and quantification.
I. Principles of Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a sample and quantify its components. In the context of this compound, Reverse-Phase HPLC (RP-HPLC) is the most common modality. This method separates compounds based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus eluting later.
Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can elucidate the connectivity of atoms and the stereochemistry of a molecule. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
II. Data Presentation: A Comparative Summary
Cross-validation involves using the strengths of each technique to overcome the limitations of the other. HPLC provides quantitative data on purity and concentration, while NMR confirms the identity of the analyte.
HPLC Performance Data
Due to the lack of a strong chromophore in this compound, UV detection is typically performed at low wavelengths (205-210 nm).[1][2] For enhanced sensitivity and identification, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.[1][2]
| Parameter | HPLC with UV Detection | HPLC with ELSD/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on light scattering or mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; MS provides mass information for peak identification. |
| Sensitivity | Lower, due to weak chromophore. | Higher, particularly with MS. |
| Quantification | Feasible with proper calibration. | More accurate and precise, especially with an appropriate internal standard. |
| Structural Info | None. | MS provides molecular weight and fragmentation data. |
NMR Spectral Data
Table 1: ¹³C NMR Chemical Shifts for this compound (CDCl₃)
| Carbon Position | Chemical Shift (δ) ppm | Carbon Position | Chemical Shift (δ) ppm |
| 1 | 38.7 | 16 | 24.2 |
| 2 | 27.2 | 17 | 47.9 |
| 3 | 79.1 | 18 | 41.9 |
| 4 | 38.8 | 19 | 46.1 |
| 5 | 55.2 | 20 | 31.0 |
| 6 | 18.3 | 21 | 34.9 |
| 7 | 32.6 | 22 | 37.1 |
| 8 | 40.0 | 23 | 28.1 |
| 9 | 47.6 | 24 | 15.6 |
| 10 | 37.0 | 25 | 15.7 |
| 11 | 68.4 | 26 | 16.9 |
| 12 | 128.5 | 27 | 26.0 |
| 13 | 138.8 | 28 | 28.5 |
| 14 | 43.4 | 29 | 33.3 |
| 15 | 26.1 | 30 | 23.7 |
| Data sourced from spectral database information. |
III. Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the HPLC and NMR analysis of this compound.
HPLC Analysis Protocol
This protocol is based on common practices for the analysis of oleanane-type triterpenoids.[1][2]
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
-
Start with a composition of 50% B, increasing linearly to 98% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra for structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Acquire a carbon spectrum to determine the number of different carbon environments. DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular framework.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign all ¹H and ¹³C chemical shifts by systematically analyzing the 1D and 2D NMR data.
-
IV. Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of HPLC and NMR data.
References
- 1. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mahato, S.B. and Kundu, A.P. (1994) 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry, 37, 1517-1575. - References - Scientific Research Publishing [scirp.org]
Safety Operating Guide
Proper Disposal of Olean-12-ene-3,11-diol: A Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known properties of Olean-12-ene-3,11-diol is presented below. This information is crucial for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol [1] |
| Appearance | Powder[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3] |
| Purity | >98% (typical for commercially available research grades)[3] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "Non-Hazardous Solid Chemical Waste."
-
Ensure that only this compound and other compatible, non-hazardous solid wastes are placed in this container. Do not mix with hazardous materials such as reactive, corrosive, flammable, or toxic chemicals.
3. Preparing Solid Waste for Disposal:
-
For pure, solid this compound, carefully transfer the powder into the designated non-hazardous solid waste container.
-
Minimize dust generation during transfer. If necessary, handle in a fume hood or a well-ventilated area.
4. Preparing Solutions for Disposal:
-
If this compound is in a solvent, the disposal method depends on the solvent's properties.
-
Volatile Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone):
-
Collect the solution in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent.
-
Do not evaporate the solvent in a fume hood as a means of disposal.
-
-
Non-Volatile Solvents (e.g., DMSO):
-
Collect the solution in a designated container for DMSO waste.
-
5. Final Disposal:
-
Once the non-hazardous solid waste container is full, seal it securely.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Olean-12-ene-3,11-diol
Essential Safety and Handling Guide for Olean-12-ene-3,11-diol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on general principles of laboratory safety and information from SDSs of structurally similar compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Based on the safety information for analogous compounds, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear impervious, flame-retardant clothing. Use chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | If engineering controls are insufficient or if handling fine powders that may become airborne, use a full-face respirator with appropriate particulate and organic vapor cartridges. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly donned.
-
To minimize dust formation, handle the solid compound with care. Use a spatula or other appropriate tool for transfers.
-
If weighing, do so within the fume hood or a balance enclosure to contain any airborne particles.
-
Close the container tightly immediately after use.
2.2. Dissolving the Compound:
-
Consult product literature for appropriate solvents. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Add the solvent to the weighed compound slowly and stir to dissolve. If heating is required, use a controlled heating source such as a heating mantle or water bath, and ensure adequate ventilation.
2.3. Experimental Use:
-
Conduct all manipulations of the compound and its solutions within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of aerosols or mists.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Chemical: Collect unused this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, paper towels, pipette tips) should be considered chemical waste.
-
Disposal Route: Contact your institution's EHS department to arrange for proper disposal by a licensed waste disposal company. Do not dispose of down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
